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  • Product: 2,6-Pyridinedicarbothioic acid
  • CAS: 69945-42-2

Core Science & Biosynthesis

Foundational

Crystallographic and Coordination Analysis of 2,6-Pyridinedicarbothioic Acid: A Technical Whitepaper

Executive Summary 2,6-Pyridinedicarbothioic acid (PDTC) is a highly specialized, sulfur-containing natural product primarily identified as a siderophore in Pseudomonas stutzeri and Pseudomonas putida[1]. Unlike tradition...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Pyridinedicarbothioic acid (PDTC) is a highly specialized, sulfur-containing natural product primarily identified as a siderophore in Pseudomonas stutzeri and Pseudomonas putida[1]. Unlike traditional siderophores that rely on hard oxygen donors (e.g., catecholates or hydroxamates) to sequester ferric iron, PDTC utilizes a unique thiocarboxylic acid functionality. This structural deviation allows PDTC to act as a soft-donor ligand, facilitating the stabilization of lower oxidation states and enabling critical redox cycling within microbial ecosystems[1].

For drug development professionals and structural biologists, understanding the crystal structure of PDTC and its coordination complexes is paramount. The spatial arrangement, hydrogen-bonding networks, and proton-transfer dynamics of PDTC dictate its remarkably high thermodynamic stability with transition metals and its utility as a co-crystal former in pharmaceutical formulations[2][3]. This whitepaper provides an in-depth analysis of PDTC's crystallographic profile, coordination chemistry, and the rigorous experimental protocols required for its structural elucidation.

Structural Biology & Crystallographic Profiling

The structural biology of PDTC is characterized by its ability to engage in complex proton-transfer reactions, leading to the formation of highly stable organic salts and adducts.

The Free Acid and Adduct Formation

In its uncoordinated state, PDTC readily participates in acid-base interactions. When crystallized in the presence of pyridine, PDTC forms a 1:1 adduct. X-ray diffraction and spectroscopic data reveal that this is not a simple co-crystal, but rather a proton-transfer complex: pyridinium pyridine-2,6-bis(carbothioate) [4][5]. The migration of the proton from the thiocarboxylic acid to the pyridine nitrogen fundamentally alters the crystal lattice, stabilizing the structure through robust N–H···S and N–H···O hydrogen bonds[4].

Pharmaceutical Co-Crystallization: The Metformin Salt

In drug development, PDTC's structural properties have been leveraged to modify the physicochemical profiles of active pharmaceutical ingredients (APIs). A prime example is the reaction between PDTC and the antidiabetic drug metformin, which yields the organic salt [HMet][pdtcH][2]. Single-crystal X-ray analysis at 100 K confirmed that metformin is monoprotonated, while PDTC exists as a monoanion[2]. This proton transfer creates a hydrogen-bonded network that significantly alters the solubility and hygroscopicity of the parent drug, showcasing PDTC's value in crystal engineering[2][6].

Table 1: Comparative Crystallographic Parameters of PDTC Complexes
CompoundChemical StateSpace GroupCrystal SystemData Collection TempKey Intermolecular Interactions
Pyridine Adduct Pyridinium pyridine-2,6-bis(carbothioate)P2₁/c (Typical for related)MonoclinicRoom Temp / VariableN–H···S, N–H···O, π-π stacking[4]
Metformin Salt [HMet][pdtcH]P2₁/nMonoclinic100 KGuanidinium-carboxylate ion pairing, N–H···S[2]

Coordination Chemistry & Thermodynamic Stability

The hallmark of PDTC is its extraordinary affinity for transition metals. The substitution of oxygen for sulfur in the carboxylate groups shifts the ligand from a "hard" to a "soft" Lewis base.

Mechanistic Rationale for High-Affinity Binding

The stability of PDTC metal complexes is driven by the chelate effect and the high polarizability of the sulfur atoms. When coordinating with iron, PDTC forms an octahedral [Fe(pdtc)₂]⁻ complex[3]. The soft sulfur donors are uniquely suited to stabilize the Fe(II) state, allowing the complex to cycle between redox states without ligand dissociation. This redox activity is a self-validating biological mechanism: it allows Pseudomonas to not only acquire iron but also to detoxify heavy metals like mercury and cadmium in its environment[1].

Table 2: Thermodynamic Stability Constants of PDTC Metal Complexes[3]
Metal ComplexStoichiometryOverall Stability Constant (log K)Biological / Chemical Significance
Cobalt [Co(pdtc)₂]⁻33.93Highest affinity; redox-active cycling capability.
Iron [Fe(pdtc)₂]⁻33.36Primary siderophore function; exceptional stability at physiological pH.
Nickel [Ni(pdtc)₂]²⁻33.28Stable divalent coordination; environmental heavy metal sequestration.

Experimental Protocol: Single-Crystal X-Ray Diffraction Workflow

To accurately determine the structural parameters of PDTC and its complexes, a rigorous, self-validating crystallographic workflow must be employed. The following protocol details the causality behind each experimental choice.

Step-by-Step Methodology
  • Sample Preparation & Crystal Growth:

    • Procedure: Dissolve the PDTC complex (e.g., [HMet][pdtcH]) in a minimal volume of a polar aprotic solvent (e.g., DMF or DMSO). Employ vapor diffusion using a non-polar antisolvent (e.g., diethyl ether) over 48–72 hours.

    • Causality: Vapor diffusion ensures a slow, controlled supersaturation, which is critical for growing diffraction-quality single crystals without twinning or solvent inclusion.

  • Crystal Selection and Cryo-Mounting:

    • Procedure: Submerge the crystals in Paratone-N oil. Select a crystal with uniform extinction under polarized light (optimal size: 0.1–0.3 mm). Mount on a cryoloop and immediately transfer to the diffractometer's nitrogen cold stream at 100 K[2].

    • Causality: The Paratone oil acts as a cryoprotectant. The strict adherence to 100 K minimizes thermal atomic displacement parameters (ADPs). This is essential for resolving the heavy sulfur atoms and unambiguously locating the labile protons involved in the proton-transfer events.

  • Data Collection & Reduction:

    • Procedure: Collect data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation. Perform multi-scan absorption correction (e.g., SADABS).

    • Causality: Absorption correction is mandatory due to the high mass attenuation coefficient of the sulfur and metal atoms. Failure to correct for absorption will result in false electron density peaks.

  • Structure Solution and Refinement:

    • Procedure: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Anisotropic refinement must be applied to all non-hydrogen atoms.

    • Self-Validation: The protocol is self-validating. A successful refinement is indicated by an R₁ factor < 5%, a Goodness-of-Fit (GooF) near 1.0, and a featureless residual electron density map (highest peak < 1.0 e/ų).

Workflow Visualization

G N1 1. Crystal Growth (Vapor Diffusion / Slow Evaporation) N2 2. Selection & Cryo-Mounting (Paratone Oil, 100 K) N1->N2 N3 3. X-Ray Data Collection (Mo Kα / Cu Kα Radiation) N2->N3 N4 4. Data Reduction & Absorption Correction (Multi-scan / SADABS) N3->N4 N5 5. Structure Solution & Refinement (SHELXT / SHELXL) N4->N5 N6 6. Validation & CIF Generation (CheckCIF, R1 < 5%) N5->N6

Caption: Step-by-step workflow for the single-crystal X-ray diffraction analysis of PDTC complexes.

Biosynthetic Assembly & Enzymatic Pathways

Understanding the origin of PDTC provides context for its unique structural features. The biosynthesis of PDTC in Pseudomonas species is intricately linked to the eukaryotic tryptophan-xanthurenic acid branch of the kynurenine pathway[1].

The critical step in forming the defining thiocarboxylic acid moieties is catalyzed by a bifunctional AMP-ligase/methyltransferase (QbsL) and an acyl-CoA transferase homologue (QbsK)[1]. These enzymes activate the dicarboxylic acid precursor and facilitate the carbon-sulfur bond formation, delivering sulfur to create the final PDTC structure[1]. This enzymatic assembly is a masterpiece of natural engineering, resulting in a molecule perfectly tuned for high-affinity metal coordination.

Biosynthetic Pathway Visualization

G T Tryptophan Metabolism K Kynurenine Pathway T->K E QbsL / QbsK Enzymatic Assembly K->E P 2,6-Pyridinedicarbothioic Acid (PDTC) E->P M Metal Complexation [Fe(pdtc)2]- P->M

Caption: Biosynthetic pathway of PDTC via kynurenine metabolism and subsequent metal coordination.

Conclusion

The crystal structure analysis of 2,6-pyridinedicarbothioic acid reveals a highly versatile scaffold capable of robust proton transfer and unprecedented transition metal affinity. From its biological role as a redox-active siderophore to its modern applications in pharmaceutical co-crystallization (e.g., metformin salts), PDTC represents a critical intersection of microbiology, structural chemistry, and drug design. Rigorous crystallographic protocols, particularly low-temperature data collection and precise absorption corrections, remain the gold standard for unlocking the mechanistic secrets of this unique thiocarboxylate ligand.

References

  • Hildebrand, U., Ockels, W., Lex, J., & Budzikiewicz, H. (1983). Structure of a 1:1 adduct of pyridine-2,6-dicarbothioic acid and pyridine. Phosphorus and Sulfur and the Related Elements.
  • Newkome, G. R., Gupta, V. K., Fronczek, F. R., & Pappalardo, S. (1984). Ruthenium(II) Complexes with NS2 Pyridine-Based Dithia-Containing Ligands. Proposed Possible Structural Isomers and X-ray Confirmation of Their Existence. Inorganic Chemistry - ACS Publications.
  • ResearchGate Contributors. Synthesis, characterization and crystal structure of a new organic salt of antidiabetic drug metformin resulting from a proton transfer reaction. ResearchGate.
  • ResearchGate Contributors. The Pseudomonas siderophore quinolobactin is synthesized from xanthurenic acid, an intermediate of the kynurenine pathway. ResearchGate.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Pyridinedicarbothioic Acid Derivatives

Introduction 2,6-Pyridinedicarbothioic acid (PDTC) and its derivatives represent a compelling class of heterocyclic compounds, distinguished by the presence of two thiocarboxylic acid moieties flanking a central pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,6-Pyridinedicarbothioic acid (PDTC) and its derivatives represent a compelling class of heterocyclic compounds, distinguished by the presence of two thiocarboxylic acid moieties flanking a central pyridine ring. This unique structural arrangement imparts a rich and versatile physicochemical profile, making these compounds subjects of significant interest in coordination chemistry, materials science, and medicinal chemistry. As the sulfur analogue of the well-studied 2,6-pyridinedicarboxylic acid (PDC), PDTC exhibits distinct properties, including increased acidity and a strong affinity for a diverse range of metal ions. These characteristics have led to their exploration as siderophores, antimicrobial agents, and enzyme inhibitors.[1]

This technical guide provides a comprehensive exploration of the core physicochemical properties of 2,6-pyridinedicarbothioic acid derivatives. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, structural features, and functional attributes of this promising class of molecules. The subsequent sections will delve into detailed synthetic methodologies, in-depth structural characterization, a survey of key physicochemical parameters, and an overview of their current and potential applications, all grounded in authoritative scientific literature.

Synthesis and Structural Characterization

The synthesis of 2,6-pyridinedicarbothioic acid and its derivatives typically commences from the readily available precursor, 2,6-pyridinedicarboxylic acid. The preparative strategies involve the conversion of the carboxylic acid groups into more reactive intermediates, which are subsequently reacted with sulfur-containing nucleophiles.

Synthesis of 2,6-Pyridinedicarbothioic Acid

The most common laboratory-scale synthesis of 2,6-pyridinedicarbothioic acid involves a two-step process starting from 2,6-pyridinedicarboxylic acid.[1] The initial step is the conversion of the diacid to its corresponding diacid dichloride, followed by reaction with a sulfur source, such as hydrogen sulfide.

Synthesis of 2,6-Pyridinedicarbothioic Acid cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Thiolation 2,6-Pyridinedicarboxylic_acid 2,6-Pyridinedicarboxylic acid 2,6-Pyridinedicarbonyl_dichloride 2,6-Pyridinedicarbonyl dichloride 2,6-Pyridinedicarboxylic_acid->2,6-Pyridinedicarbonyl_dichloride Reflux Thionyl_chloride SOCl₂ Thionyl_chloride->2,6-Pyridinedicarbonyl_dichloride Hydrogen_sulfide H₂S PDTC 2,6-Pyridinedicarbothioic acid (PDTC) 2,6-Pyridinedicarbonyl_dichloride->PDTC Nucleophilic Acyl Substitution Hydrogen_sulfide->PDTC Pyridine Pyridine (solvent) Pyridine->PDTC

A simplified workflow for the synthesis of 2,6-pyridinedicarbothioic acid.

Experimental Protocol: Synthesis of 2,6-Pyridinedicarbothioic Acid

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 2,6-pyridinedicarboxylic acid in an excess of thionyl chloride. Reflux the mixture gently for 2-4 hours until the solid has completely dissolved and gas evolution has ceased. The excess thionyl chloride is then removed under reduced pressure to yield the crude 2,6-pyridinedicarbonyl dichloride as a solid.

  • Thiolation: The crude 2,6-pyridinedicarbonyl dichloride is dissolved in anhydrous pyridine under an inert atmosphere. Hydrogen sulfide gas is then bubbled through the solution at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Workup and Purification: Upon completion, the reaction mixture is carefully acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude 2,6-pyridinedicarbothioic acid. The solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the final product as a crystalline solid.[1]

Synthesis of 2,6-Pyridinedicarbothioic Acid Derivatives

The synthesis of ester and amide derivatives of PDTC can be achieved by reacting 2,6-pyridinedicarbonyl dichloride with the corresponding alcohols or amines under basic conditions.

Experimental Protocol: Synthesis of a Bis-amide Derivative

  • Reaction Setup: Dissolve 2,6-pyridinedicarbonyl dichloride in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under an inert atmosphere and cool the solution in an ice bath.

  • Amine Addition: In a separate flask, dissolve two equivalents of the desired primary or secondary amine and two equivalents of a non-nucleophilic base (e.g., triethylamine) in the same anhydrous solvent. Add this solution dropwise to the cooled solution of the acid chloride with vigorous stirring.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. After completion, wash the reaction mixture sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure bis-amide derivative.[2]

Structural Characterization

The structural elucidation of 2,6-pyridinedicarbothioic acid derivatives relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

  • ¹H and ¹³C NMR Spectroscopy: The proton NMR spectra of these compounds typically show characteristic signals for the pyridine ring protons, usually in the aromatic region (δ 7.5-8.5 ppm). The chemical shifts are influenced by the nature of the substituents on the thiocarboxyl groups. In the ¹³C NMR spectra, the thiocarbonyl carbon signal is a key diagnostic peak, typically appearing in the range of δ 190-200 ppm.[3]

  • Infrared (IR) Spectroscopy: The IR spectra of thiocarboxylic acids and their derivatives exhibit a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1650-1700 cm⁻¹. The S-H stretching vibration of the free acid is often observed as a weak band around 2550 cm⁻¹.[4][5]

  • Mass Spectrometry: Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation patterns of these compounds, confirming their elemental composition.

  • Single-Crystal X-ray Diffraction: This technique provides definitive information about the three-dimensional structure of these molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. It is particularly valuable for understanding the coordination modes of these ligands with metal ions.

Compound/ComplexCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Reference
[Co(pydc)₂(H₂O)₂]MonoclinicP2₁/nCo-N: ~2.1, Co-O: ~2.1N-Co-N: ~180, O-Co-O: ~90[6][7]
Iron(III) complex with PDCOrthorhombicPbcnFe-N: ~2.0, Fe-O: ~2.0N-Fe-N: ~180, O-Fe-O: ~90[8]
Copper(II) pydicMe₂ complexTriclinicP-1Cu-N: 2.065(4), Cu-O: 2.503(4), 2.551(3)O-Cu-O: variable[9]

Physicochemical Properties

The physicochemical properties of 2,6-pyridinedicarbothioic acid derivatives are central to their behavior in various chemical and biological systems.

Acidity (pKa)

A defining feature of thiocarboxylic acids is their enhanced acidity compared to their carboxylic acid counterparts. The substitution of an oxygen atom with a larger, more polarizable sulfur atom leads to a more stable conjugate base. Generally, thiocarboxylic acids are about 100 times more acidic than their corresponding carboxylic acids.[10] For instance, the pKa of thiobenzoic acid is 2.48, while that of benzoic acid is 4.20.[10][11] While specific pKa values for 2,6-pyridinedicarbothioic acid are not widely reported, it is expected to be a significantly stronger acid than 2,6-pyridinedicarboxylic acid (pKa1 ≈ 2.16, pKa2 ≈ 5.01).

Solubility

2,6-Pyridinedicarbothioic acid is generally soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Its solubility in water is expected to be pH-dependent, increasing significantly at higher pH values due to the formation of the dicarboxylate anion. The solubility of its derivatives will be largely dictated by the nature of the ester or amide substituents.

Thermal Stability

The thermal stability of organosulfur compounds can vary widely. Thermogravimetric analysis (TGA) is a valuable technique for assessing the decomposition temperature and thermal behavior of these derivatives. The thermal decomposition of organosulfur compounds often involves the cleavage of C-S and S-S bonds. For instance, some studies on sulfur-containing polymers show initial weight loss between 220 and 410 °C, attributed to the breaking of S-S bonds, followed by the cleavage of C-S bonds at higher temperatures.[12] The thermal stability of metal complexes of these ligands is also of significant interest, often showing multi-step decomposition patterns corresponding to the loss of solvent molecules followed by the degradation of the organic ligand.

Property2,6-Pyridinedicarboxylic Acid2,6-Pyridinedicarbothioic AcidNotes
Molecular FormulaC₇H₅NO₄C₇H₅NO₂S₂
Molecular Weight167.12 g/mol 199.25 g/mol
Melting Point248-250 °C (dec.)97-99 °C[1]
Boiling PointDecomposes404.4 °C[1]
pKapKa1 ≈ 2.16, pKa2 ≈ 5.01Expected to be significantly lowerThiocarboxylic acids are generally ~2 pKa units lower than carboxylic acids.[10]
SolubilitySoluble in hot water, ethanolSoluble in polar organic solvents[1]

Applications

The unique properties of 2,6-pyridinedicarbothioic acid derivatives have led to their investigation in several key areas of research and development.

Coordination Chemistry and Materials Science

The tridentate O,N,O or S,N,S binding motif of these ligands makes them excellent chelators for a wide range of metal ions. This has been exploited in the construction of coordination polymers and metal-organic frameworks (MOFs). The choice of metal ion and the specific derivative can be used to tune the dimensionality and properties of the resulting materials for applications in catalysis, gas storage, and sensing.

Antimicrobial and Anticancer Agents

A growing body of research has focused on the biological activities of pyridine-based compounds. Derivatives of 2,6-pyridinedicarbothioic acid have shown promise as antimicrobial agents. Their mechanism of action is often attributed to their ability to chelate essential metal ions required for microbial growth and enzymatic function.

Antimicrobial Mechanism of Action cluster_0 Bacterial Cell PDTC_Derivative PDTC Derivative Metal_Ion Essential Metal Ion (e.g., Fe²⁺, Zn²⁺) PDTC_Derivative->Metal_Ion Chelation Inhibited_Enzyme Inhibited Enzyme PDTC_Derivative->Inhibited_Enzyme Inhibition Enzyme Metalloenzyme Metal_Ion->Enzyme Required Cofactor Cell_Death Bacterial Cell Death Enzyme->Cell_Death Essential Metabolic Function Inhibited_Enzyme->Cell_Death

A proposed mechanism for the antimicrobial activity of PDTC derivatives.
Compound/DerivativeTarget Organism/EnzymeActivity (MIC/IC₅₀)Reference
Thiophenyl pyrimidine derivativeStaphylococcus aureusMIC: 24-48 µg/mL[13]
Thiourea derivativesGram-positive bacteriaMIC: 50-400 µg/cm³[14]
Pyridine-based ROCK inhibitorROCK1 KinaseKᵢ = 170 nM[15]
Pyridin-2(1H)-one derivativesUreaseSuperior to thiourea[16]
Enzyme Inhibitors

The ability of these compounds to coordinate to metal ions in the active sites of metalloenzymes makes them attractive candidates for the development of enzyme inhibitors. For example, derivatives of pyridine carboxylic acids have been investigated as inhibitors of Rho kinase (ROCK), a target for cardiovascular diseases, and urease, which is implicated in the pathogenesis of Helicobacter pylori infections.[15][16] The structure-activity relationship (SAR) of these inhibitors is an active area of research, with modifications to the pyridine ring and the side chains being systematically explored to enhance potency and selectivity.[17][18][19]

Conclusion

2,6-Pyridinedicarbothioic acid and its derivatives are a versatile class of compounds with a rich array of physicochemical properties that are ripe for exploration. Their straightforward synthesis, tunable electronic and steric properties, and strong metal-chelating abilities position them as valuable building blocks in supramolecular chemistry and as promising scaffolds for the design of novel therapeutic agents. The in-depth understanding of their synthesis, structure, and properties provided in this guide serves as a foundation for future research and development in this exciting field. Further investigations into the structure-activity relationships of these derivatives are anticipated to unlock their full potential in various scientific and technological applications.

References

  • Thiocarboxylic acid - Wikipedia. [Link]

  • 2,6-Pyridinedicarbothioic acid - Wikipedia. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. [Link]

  • Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid - Scribd. [Link]

  • 2,6-Pyridinedicarboxylic acid, isobutyl isopropyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • 2,6-Pyridinedicarboxylic acid, 4-octyl propyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR 2 ) as O,N,O-Pincer Ligands in Cu II Complexes - MDPI. [Link]

  • Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed. [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC. [Link]

  • Study of polymorphism of organosulfur and organoselenium compounds - ResearchGate. [Link]

  • SYNTHESIS OF 4-SUBSTITUTED-PYRIDINE-2,6-DICARBOXYLIC ACID DERIVATIVES FROM PYRUVATES AND ALDEHYDES IN ONE POT Pandurang V. Chout. [Link]

  • Study on a Structure of 2,6-pyridine-dicarboxylic Acid Cobalt Calcium Hexahydrate. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5 ... - PMC. [Link]

  • (PDF) 2,6‐Pyridinedicarboxylic Acid (PDCA) Catalyzed Improved Synthetic Approach for 1‐Amidoalkyl Naphthols, Dihydropyrimidin‐2(1H)‐ones and Bis‐indoles - ResearchGate. [Link]

  • 3-Mercapto-2,6-Pyridinedicarboxylic Acid: A Small Lanthanide-Binding Tag for Protein Studies by NMR Spectroscopy - Open Research Repository. [Link]

  • Synthesis, characterization, and X-ray crystal structures of Co(II) and La(III) complexes of a pyridine containing self-assembling system and solution studies of the Co(II) complex - Canadian Science Publishing. [Link]

  • Crystal structure of iron(III) complex with pyridine-2,6-dicarboxylic acid - Semantic Scholar. [Link]

  • MIC values (in µg/mL) of the target compounds 4 and 9 against... - ResearchGate. [Link]

  • 2,6-Pyridine dicarboxylic acid - SpectraBase. [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. [Link]

  • Thiobenzoic acid - Wikipedia. [Link]

  • How do you prepare pyridine-2,6-dicarboxylic acid? - Knowledge - Bloom Tech. [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax. [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC. [Link]

  • MIC values (μg/cm 3 ) of the compounds against the tested Gram negative bacteria.. [Link]

  • Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. [Link]

  • Thermal stability of sulfo-organic compounds of Orenburg gas condensate (Journal Article) | ETDEWEB - OSTI.GOV. [Link]

  • Validated HPLC method and temperature stabilities for oil-soluble organosulfur compounds in garlic macerated oil - PubMed. [Link]

  • thermogravimetric analysis (TGA) traces of elemental sulfur and SPAN... | Download Scientific Diagram - ResearchGate. [Link]

  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD - DTIC. [Link]

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Foundational

Spectroscopic Characterization of 2,6-Pyridinedicarbothioic Acid: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary & Mechanistic Rationale 2,6-Pyridinedicarbothioic acid (PDT...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Mechanistic Rationale

2,6-Pyridinedicarbothioic acid (PDTC) is a highly specialized organosulfur compound and a potent bacterial siderophore natively secreted by soil bacteria such as [1]. Characterized by a pyridine ring flanked by two thiocarboxylic acid groups, PDTC exhibits an extraordinary affinity for transition metals, particularly iron.

In drug development and metallo-biochemistry, understanding the coordination chemistry of PDTC is critical. The molecule's behavior is dictated by the tautomeric equilibrium between its thiol (RC(O)SH) and thione (RC(S)OH) forms[2]. Because [3]—a phenomenon driven by the larger atomic radius and polarizability of sulfur stabilizing the conjugate base—PDTC readily deprotonates to form stable, multidentate metal complexes. This guide provides a self-validating framework for the synthesis, isolation, and rigorous spectroscopic characterization of PDTC.

Synthesis and Purification Workflow

To study PDTC spectroscopically, highly pure material must be synthesized. The following protocol leverages visual causality to create a self-validating experimental system.

Step-by-Step Methodology
  • Precursor Activation: Dissolve 2,6-pyridinedicarbonyl dichloride in anhydrous pyridine. Causality: Pyridine acts as both the solvent and a non-nucleophilic base, neutralizing the HCl generated during the subsequent thioation step to prevent premature degradation.

  • Thioation: Bubble dry H₂S gas through the solution at 0 °C. Causality: The low temperature manages the exothermic nucleophilic acyl substitution, preventing the thermal decomposition of the unstable thiocarboxylic acid intermediates.

  • Intermediate Isolation: Self-Validation Step: The reaction mixture will precipitate an intensely orange-colored salt (pyridinium pyridine-2,6-dicarbothioate)[1]. This vibrant color change visually confirms successful thioation.

  • Acidification: Treat the isolated orange salt with cold 1 M H₂SO₄. Causality: The strong mineral acid displaces the weaker thiocarboxylic acid from its pyridinium salt. Self-Validation Step: The solution will transition from orange to colorless, indicating the successful protonation and formation of the free PDTC acid[1].

  • Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂), dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure to yield pure PDTC as a white/colorless crystalline solid.

SynthesisWorkflow A 2,6-Pyridinedicarbonyl Dichloride B H2S in Pyridine (Thioation) A->B Nucleophilic Acyl Substitution C Pyridinium Pyridine-2,6-dicarbothioate (Orange Salt) B->C Salt Formation D H2SO4 Addition (Acidification) C->D Protonation E Dichloromethane Extraction D->E Phase Separation F Pure PDTC (Colorless Solid) E->F Solvent Evaporation

Synthesis workflow of PDTC highlighting key intermediates and self-validating visual cues.

Spectroscopic Characterization Modalities

Vibrational Spectroscopy (FT-IR)

Protocol: Prepare a KBr pellet of the purified PDTC solid. Scan from 4000 to 400 cm⁻¹ using a resolution of 4 cm⁻¹. Mechanistic Insight: FT-IR is the primary tool for distinguishing the thiol form from the thione form in the solid state. The[4] definitively confirms that PDTC exists predominantly in the thiol (RC(O)SH) tautomeric form rather than the thione form when crystallized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve 10 mg of PDTC in 0.5 mL of CDCl₃ or DMSO-d₆. Acquire ¹H and ¹³C spectra at 298 K. Mechanistic Insight:

  • ¹H NMR: The aromatic pyridine protons (H3, H4, H5) appear downfield (e.g., ~7.6–8.1 ppm) due to the electron-withdrawing nature of the thiocarboxylic groups[4]. The S-H proton is often broad or absent due to rapid chemical exchange with trace moisture.

  • ¹³C NMR: The tautomerism of the thiocarboxylate group profoundly impacts the carbonyl carbon shift. In the thiol form, the C=O carbon resonates near 210 ppm, whereas the thione form (C=S) would push the shift further downfield toward 225 ppm[2].

Mass Spectrometry (ESI-MS)

Protocol: Dilute the sample in LC-MS grade methanol and analyze via Electrospray Ionization (ESI) in negative ion mode. Mechanistic Insight: Because of the high acidity of the thiocarboxylic acid moieties, PDTC ionizes exceptionally well in negative mode, yielding a dominant [M-H]⁻ peak at m/z 197.9. When analyzing environmental samples or biological extracts, the presence of the iron complex [Fe(PDTC)₂]⁻ can be identified at m/z 449.8.

UV-Visible Spectroscopy & Coordination Dynamics

Protocol: Prepare a 50 µM solution of PDTC in a pH 7.4 HEPES buffer. Titrate with standardized FeCl₃ and FeCl₂ solutions while monitoring absorbance from 300 to 800 nm. Mechanistic Insight: PDTC binds both Fe²⁺ and Fe³⁺[1]. The[1] due to Ligand-to-Metal Charge Transfer (LMCT) bands. Conversely, the ferrous (Fe²⁺) complex is blue. In aerobic conditions, the blue ferrous complex rapidly oxidizes to the brown ferric state, serving as a visual and spectroscopic validation of the metal's redox state.

ComplexationPathway PDTC PDTC (Free Ligand) Colorless Complex3 [Fe(III)(PDTC)2]- Brown Complex PDTC->Complex3 Binds Fe3+ Complex2 [Fe(II)(PDTC)2]2- Blue Complex PDTC->Complex2 Binds Fe2+ Fe3 Fe(III) Ions (Environmental) Fe3->Complex3 Fe2 Fe(II) Ions (Environmental) Fe2->Complex2 Oxidation Aerobic Oxidation (O2) Complex2->Oxidation Air Exposure Oxidation->Complex3 Electron Transfer

Siderophore-metal complexation pathway demonstrating PDTC binding and redox dynamics.

Quantitative Data Summary

The following table synthesizes the expected analytical parameters for pure PDTC, serving as a benchmark for quality control in drug development workflows.

Analytical ModalityKey ParameterExpected ValueStructural Assignment / Causality
FT-IR ν(S-H) Stretch~2520 cm⁻¹Confirms the presence of the thiol tautomer.
FT-IR ν(C=O) Stretch~1684 cm⁻¹Strong dipole change from the thiocarboxylic carbonyl.
¹H NMR (CDCl₃) Pyridine H3, H5~7.61 ppmDeshielding caused by the electron-withdrawing thio-groups.
¹³C NMR C=O Carbon~210 ppmDiagnostic shift for the thiol-form carbonyl carbon.
ESI-MS (-) [M-H]⁻ Ionm/z 197.9Deprotonated molecular ion (driven by low pKa).
UV-Vis MLCT/LMCT Band~400-600 nmBroad absorption upon Fe³⁺ binding (Brown complex).

References

  • Wikipedia Contributors. "2,6-Pyridinedicarbothioic acid." Wikipedia, The Free Encyclopedia. Available at:[Link][1]

  • Wikipedia Contributors. "Thiocarboxylic acid." Wikipedia, The Free Encyclopedia. Available at:[Link][3]

  • Mahanta, N., et al. "Enzymatic Carbon–Sulfur Bond Formation in Natural Product Biosynthesis." Chemical Reviews, 2017. Available at:[Link][5]

  • Barbera, J., et al. "Mesogenic Nickel and Palladium Complexes with Pincer Ligands Derived from Pyridine-2,6-bis(thiocarboxylic) Acid." Chemistry of Materials, 2004. Available at:[Link][4]

  • Rodríguez, J., et al. "O- versus S-Metal Coordination of the Thiocarboxylate Group: An NMR Study of the Two Tautomeric Forms of the Ga(III)-Photoxenobactin E Complex." Inorganic Chemistry, 2024. Available at:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Coordination Chemistry of 2,6-Pyridinedicarbothioic Acid (PDTC) Transition Metal Complexes

I. Executive Summary & Strategic Rationale The development of novel metalloantibiotics and enzyme inhibitors has driven renewed interest in sulfur-donating chelators.

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Author: BenchChem Technical Support Team. Date: April 2026

I. Executive Summary & Strategic Rationale

The development of novel metalloantibiotics and enzyme inhibitors has driven renewed interest in sulfur-donating chelators. 2,6-Pyridinedicarbothioic acid (PDTC) is a naturally occurring organosulfur siderophore secreted by Pseudomonas species[1]. Featuring a highly pre-organized tridentate N,S,S-donor coordination pocket, PDTC forms exceptionally stable complexes with first-row transition metals (e.g., Fe, Cu, Zn, Ni, Co)[2].

In modern drug development, PDTC and its metal complexes serve dual therapeutic roles:

  • Enzyme Inhibition: Free PDTC acts as a potent inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1) by stripping the active-site Zn²⁺ required for β-lactam hydrolysis[3].

  • Metalloantibiotics: Transition metal complexes of PDTC derivatives (such as Cu²⁺ and Zn²⁺) demonstrate robust, synergistic antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting cell wall integrity[4].

This application note provides a self-validating, field-proven methodology for synthesizing the metal-free PDTC ligand and its corresponding transition metal complexes, emphasizing the mechanistic causality behind critical experimental parameters such as pH control, anaerobic handling, and stationary-phase interactions.

II. Mechanistic Causality in Synthetic Design

To synthesize PDTC complexes successfully, researchers must navigate the inherent instability of thiocarboxylic acids. Do not treat this synthesis as a standard carboxylic acid workflow; the electronic and physical properties differ drastically.

  • Nucleophilic Source Selection: Traditional syntheses utilize H₂S gas in pyridine[5]. However, utilizing saturated aqueous sodium hydrosulfide (NaHS) provides a safer, massive excess of the HS⁻ nucleophile, driving the nucleophilic acyl substitution of the diacid chloride to completion rapidly[3].

  • pKa-Driven Phase Partitioning: Thiocarboxylic acids are approximately 100 times more acidic than their carboxylic counterparts[5]. While dipicolinic acid has a pKa of ~4.6, PDTC has a pKa of < 3.0. Therefore, acidification must be driven down to pH 1.6 to ensure complete protonation of the bis-thioate dianion, enabling its extraction into the organic phase[3].

  • Oxidative Dimerization: Thioacids rapidly oxidize to disulfides in the presence of ambient oxygen. All extractions, drying steps, and complexations must be performed under a strict argon or nitrogen atmosphere.

  • The Silica Gel Iron-Scavenging Artifact: PDTC is an aggressive iron chelator. When purifying the free ligand via standard silica gel chromatography, the ligand will actively strip trace Fe³⁺ from the silica, forming a brown[Fe(PDTC)₂]⁻ artifact band[3]. If strictly metal-free ligand is required, acid-washed silica or anaerobic recrystallization is mandatory.

III. Validated Methodologies

Protocol A: Synthesis of Metal-Free 2,6-Pyridinedicarbothioic Acid (PDTC)

Self-Validation Checkpoint: The transition from an orange aqueous solution to a white precipitate upon acidification confirms successful thioesterification and subsequent protonation.

  • Thioesterification: Dissolve 417 mg (2.04 mmol) of 2,6-pyridinedicarbonyl dichloride in 10 mL of saturated aqueous NaHS[3].

  • Reaction Propagation: Stir the biphasic mixture vigorously for 2 hours at ambient temperature. The solution will develop a yellow/orange hue, indicating the formation of the sodium pyridine-2,6-dicarbothioate intermediate[5].

  • Targeted Acidification: Transfer the flask to an ice bath. Slowly add 2N HCl dropwise while continuously monitoring the pH. Halt the addition exactly at pH 1.6 [3]. Causality Note: Stopping at a higher pH will leave the compound ionized and water-soluble, destroying your yield.

  • Anaerobic Extraction: Partition the aqueous mixture with dichloromethane (DCM) (3 × 15 mL). Combine the organic layers.

  • Isolation: Dry the organic phase under a gentle, continuous stream of argon to yield the crude product as a white solid (approx. 232 mg)[3].

  • Purification: Load the solid onto a 5 g silica gel column. Wash with 1:9 DCM/Hexanes to remove non-polar impurities, then elute with 100% DCM[3]. (Note: Expect a brown band to form on the column due to trace iron chelation; the pure PDTC will elute separately as a white solid).

Protocol B: Synthesis of Transition Metal Complexes [M(PDTC)ₙ]

Self-Validation Checkpoint: The immediate, intense color change upon metal addition (e.g., deep brown for Fe³⁺, dark green/blue for Cu²⁺) validates the N,S,S-coordination event.

  • Ligand Preparation: Dissolve 1.0 mmol of purified PDTC in 5 mL of degassed N,N-Dimethylformamide (DMF) under an argon atmosphere.

  • Metal Addition:

    • For [Fe(PDTC)₂]⁻ (Siderophore mimic): Dissolve 0.5 mmol of anhydrous FeCl₃ in 2 mL of degassed water. Add dropwise to the ligand solution[2].

    • For Cu(PDTC) or Zn(PDTC) (Metalloantibiotics): Dissolve 1.0 mmol of CuCl₂ or ZnCl₂ in 2 mL of degassed methanol. Add dropwise.

  • Coordination & Assembly: Stir the mixture at room temperature for 4 hours. The N,S,S-donor atoms will spontaneously chelate the metal, displacing the chloride ligands to form stable five-membered chelate rings[2].

  • Crystallization: Layer the reaction mixture with diethyl ether and store at -20 °C overnight to induce the precipitation of the metal complex.

  • Collection: Filter the resulting microcrystals anaerobically, wash with cold diethyl ether, and dry under vacuum.

IV. Analytical & Quantitative Benchmarks

Use the following reference data to validate the purity and identity of your synthesized ligand and coordination complexes.

Property / ParameterValue / DescriptionReference
Ligand Molecular Weight 185.24 g/mol [1]
Ligand Melting Point 97 – 99 °C[1]
Optimal Precipitation pH 1.6[3]
[Fe(PDTC)₂]⁻ ESI-MS (m/z) 449.8431 ([M-H]⁻)[2]
Fe(III) Complex Appearance Deep Brown (Octahedral geometry)[2],[1]
Fe(II) Complex Appearance Blue (Rapidly oxidizes to brown in air)[1]
Coordination Mode Tridentate Dianionic (N, S, S donor)[2]

V. Workflow and Mechanistic Visualizations

SynthesisWorkflow A 2,6-Pyridinedicarbonyl dichloride B Saturated NaHS (aq) Nucleophilic Acyl Substitution A->B C Sodium Pyridine-2,6- dicarbothioate (Intermediate) B->C D Acidification (2N HCl) Titrate to pH 1.6 C->D E Free PDTC Ligand Extraction in DCM D->E F Metal Salt Addition (FeCl3, CuCl2, ZnCl2) E->F G M(PDTC)n Complex Anaerobic Crystallization F->G

Synthetic workflow for PDTC ligand and subsequent transition metal complexation.

MOA N1 Bacterial Target (e.g., NDM-1 Pathogens) N2 Free PDTC Ligand N1->N2 Ligand Therapy N3 M(PDTC) Complex (e.g., Cu/Zn) N1->N3 Complex Therapy N4 Active Site Zn2+ Chelation (Enzyme Inhibition) N2->N4 N5 Cell Wall Disruption (Metalloantibiotic) N3->N5 N6 Restored Antibiotic Efficacy & Bacterial Clearance N4->N6 N5->N6

Dual mechanistic pathways of PDTC and its metal complexes in antimicrobial applications.

VI. References

1.[5] Thiocarboxylic acid - Wikipedia. Available at: [Link] 2.[2] 2,6-Pyridinedicarbothioic acid - Grokipedia. Available at:[Link] 3.[1] 2,6-Pyridinedicarbothioic acid - Wikipedia. Available at:[Link] 4.[3] Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC (National Institutes of Health). Available at:[Link] 5.[4] Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm - PubMed. Available at:[Link]

Sources

Application

protocol for crystallizing 2,6-pyridinedicarbothioic acid metal-organic frameworks

An Application Note and Protocol for the Crystallization of 2,6-Pyridinedicarbothioic Acid Metal-Organic Frameworks Introduction Metal-Organic Frameworks (MOFs) constructed from sulfur-containing ligands are a burgeoning...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Crystallization of 2,6-Pyridinedicarbothioic Acid Metal-Organic Frameworks

Introduction

Metal-Organic Frameworks (MOFs) constructed from sulfur-containing ligands are a burgeoning subclass of porous materials, offering unique electronic properties, enhanced affinity for soft metal ions, and potential for novel catalytic and sensing applications. 2,6-Pyridinedicarbothioic acid (PDTC), the thio-analogue of the well-studied 2,6-pyridinedicarboxylic acid, presents a compelling ligand for the design of new MOFs.[1] Its tridentate N,S,S-donor pocket is a strong chelating agent for various transition metals, suggesting a rich coordination chemistry to be explored in the context of extended crystalline networks.[2]

This document provides a comprehensive guide for researchers aiming to synthesize and crystallize MOFs using 2,6-pyridinedicarbothioic acid. The protocol detailed herein is based on established principles of solvothermal MOF synthesis and crystal growth modulation.[3][4][5] It is designed to serve as a robust starting point for the exploration of this ligand system, offering insights into the critical parameters that govern the formation of high-quality crystalline materials. We will delve into the rationale behind the choice of reagents and conditions, provide a step-by-step experimental procedure, and outline the essential characterization techniques required to validate the successful synthesis of a novel PDTC-based MOF.

Guiding Principles: The Rationale Behind the Protocol

The successful crystallization of a novel MOF is a blend of rational design and empirical optimization. The choices made in this protocol are grounded in the fundamental principles of coordination chemistry and crystal engineering.

  • The Ligand: 2,6-Pyridinedicarbothioic Acid (PDTC) : With a molecular formula of C₇H₅NO₂S₂, PDTC is a tridentate ligand capable of forming two stable five-membered chelate rings with a metal center through its pyridine nitrogen and two thiocarboxylate sulfur atoms. This strong chelation is anticipated to form stable secondary building units (SBUs), a prerequisite for the formation of a robust, crystalline framework. The presence of sulfur donors also offers potential for applications in areas like catalysis and heavy metal capture.

  • Choice of Metal Ion : While PDTC is a known siderophore with a high affinity for iron, other transition metals such as Zinc(II), Cobalt(II), and Copper(II) are excellent candidates for forming crystalline MOFs.[6][7][8] We propose Zinc(II) for this initial protocol due to its versatile coordination geometries (tetrahedral, square pyramidal, octahedral) and its tendency to form well-defined, crystalline MOF structures. Zinc nitrate hexahydrate is a common, inexpensive, and soluble precursor.

  • Synthesis Method: Solvothermal Synthesis : This is the most common and effective method for synthesizing high-quality MOF crystals.[4][9] By heating the reaction mixture in a sealed vessel above the boiling point of the solvent, we can increase reaction rates and promote the formation of thermodynamically stable, crystalline phases that may not be accessible at room temperature.[9][10]

  • The Role of the Solvent : N,N-Dimethylformamide (DMF) is a high-boiling point, polar aprotic solvent widely used in MOF synthesis. It is effective at dissolving both the organic ligand and the metal salt, facilitating a homogeneous reaction environment.

  • Crystal Growth Modulation : Achieving single crystals suitable for X-ray diffraction can be challenging due to rapid nucleation.[11] A "modulator," typically a monotopic carboxylic acid like benzoic acid, is introduced into the reaction mixture. The modulator competes with the PDTC ligand for coordination to the metal centers, slowing down the formation of SBUs and the overall framework assembly.[1][12][13] This controlled growth rate allows for the formation of larger, higher-quality single crystals.[11][14]

Materials and Equipment

Reagents
  • 2,6-Pyridinedicarbothioic acid (PDTC, CAS: 69945-42-2)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol (EtOH), anhydrous

  • Benzoic Acid (Modulator)

  • Dichloromethane (DCM) for solvent exchange

Equipment
  • Analytical balance

  • Glass scintillation vials (20 mL)

  • Teflon-lined stainless-steel autoclaves

  • Programmable laboratory oven

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven or Schlenk line for activation

Proposed Synthesis and Crystallization Protocol

This protocol outlines a solvothermal approach to synthesize a Zinc-based PDTC MOF. The quantities are suitable for initial screening experiments.

Step 1: Preparation of Precursor Solutions
  • Ligand-Modulator Solution : In a 20 mL glass vial, dissolve 2,6-pyridinedicarbothioic acid (19.9 mg, 0.1 mmol) and benzoic acid (122.1 mg, 1.0 mmol, 10 equivalents) in 5.0 mL of DMF.

  • Metal Salt Solution : In a separate vial, dissolve zinc nitrate hexahydrate (29.7 mg, 0.1 mmol) in 5.0 mL of DMF.

  • Sonication : Briefly sonicate both solutions to ensure complete dissolution.

Step 2: Reaction Assembly and Solvothermal Synthesis
  • Combine Solutions : Transfer the metal salt solution to the vial containing the ligand-modulator solution. Cap the vial and shake gently to mix. A slight precipitate may form, which will dissolve upon heating.

  • Autoclave Setup : Place the uncapped glass vial inside a Teflon-lined stainless-steel autoclave.[15]

  • Heating : Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120 °C over 2 hours and hold at this temperature for 72 hours.[9][15]

  • Cooling : Program the oven to cool down slowly to room temperature over 24 hours (e.g., at a rate of ~4 °C/hour). Slow cooling is crucial for promoting the growth of larger crystals.

Step 3: Crystal Isolation and Washing
  • Isolation : Carefully open the autoclave and retrieve the vial. Crystalline product should be visible at the bottom of the vial.

  • Initial Wash : Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL). After each wash, centrifuge the sample, decant the supernatant, and add fresh solvent.

  • Solvent Exchange : To remove the high-boiling point DMF from the pores, perform a solvent exchange. Replace the DMF with a more volatile solvent like ethanol (3 x 5 mL over 24 hours).

Step 4: Activation of the MOF
  • Solvent Removal : After the final ethanol wash, decant the solvent.

  • Drying : Transfer the crystalline solid to a vacuum oven and heat at a suitable temperature (e.g., 80-100 °C, determined by TGA) under dynamic vacuum overnight. This process, known as "activation," removes the guest solvent molecules from the pores, which is essential for porosity measurements.[4]

Data Presentation

Table 1: Proposed Reaction Parameters for PDTC-Zn MOF Synthesis

ParameterValueRationale
Metal PrecursorZn(NO₃)₂·6H₂OForms diverse and stable MOF structures.
Ligand2,6-Pyridinedicarbothioic acidTridentate N,S,S-donor for strong chelation.
Metal:Ligand Ratio1:1Common stoichiometry for initial screening.
SolventN,N-Dimethylformamide (DMF)High boiling point, good solvating power.
ModulatorBenzoic AcidControls nucleation and promotes single crystal growth.[12]
Ligand:Modulator Ratio1:10A common starting point for modulation experiments.
Temperature120 °CTypical for solvothermal MOF synthesis.[9][15]
Time72 hoursAllows for slow crystal growth and equilibration.

Visualization of Workflow and Structures

experimental_workflow cluster_prep Step 1: Preparation cluster_synthesis Step 2: Synthesis cluster_workup Step 3 & 4: Workup cluster_char Characterization prep1 Dissolve PDTC & Modulator in DMF prep2 Dissolve Zn(NO3)2·6H2O in DMF mix Combine Solutions prep2->mix heat Solvothermal Reaction (120°C, 72h) mix->heat cool Slow Cooling to RT heat->cool isolate Isolate Crystals cool->isolate wash Wash with DMF & EtOH isolate->wash activate Activate under Vacuum wash->activate char SCXRD, PXRD, TGA, FTIR, Gas Adsorption activate->char

Caption: Experimental workflow for the synthesis of PDTC-based MOFs.

ligand_structure PDTC

Caption: Structure of 2,6-Pyridinedicarbothioic acid (PDTC).

Characterization of the Crystalline MOF

A suite of analytical techniques is required to confirm the structure, purity, and properties of the newly synthesized material.

  • Single-Crystal X-ray Diffraction (SCXRD) : This is the definitive technique for determining the 3D atomic structure of the MOF.[2][3] A high-quality single crystal is selected, and its diffraction pattern is analyzed to elucidate bond lengths, bond angles, coordination environment of the metal, and the overall framework topology.

  • Powder X-ray Diffraction (PXRD) : PXRD is used to assess the phase purity of the bulk crystalline material. The experimental PXRD pattern of the synthesized sample should match the pattern simulated from the SCXRD data.[10]

  • Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a material as a function of temperature.[16][17] It is used to determine the thermal stability of the MOF and to identify the temperature at which guest solvent molecules are removed, which is crucial for determining the activation temperature.[18][19]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy helps to confirm the coordination of the PDTC ligand to the metal center. A shift in the vibrational frequencies of the C=S and C-N groups compared to the free ligand is indicative of coordination.

  • Porosity and Surface Area Analysis : Gas adsorption measurements, typically using nitrogen at 77 K, are performed on the activated sample to determine its porosity.[20][21] The resulting isotherm can be used to calculate the Brunauer-Emmett-Teller (BET) surface area and the pore size distribution, confirming the porous nature of the material.[22][23][24]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Amorphous Product or Poor Crystallinity Reaction temperature too low/high; Reaction time too short; Inappropriate solvent.Systematically vary the reaction temperature (e.g., 100-150 °C) and time (24-96 h). Consider a co-solvent system (e.g., DMF/Ethanol).
Very Small Crystals Nucleation rate is too high.Increase the concentration of the modulator (e.g., 20-50 equivalents). Decrease the overall concentration of reactants. Slow down the cooling rate of the oven.
Phase Impurities Unreacted starting materials; Formation of a competing dense phase.Adjust the metal-to-ligand ratio. Vary the modulator type and concentration. Ensure high purity of starting materials.
Framework Collapse upon Activation Weak metal-ligand bonds; Insufficient framework stability.Activate at a lower temperature. Use a gentler activation method like supercritical CO₂ drying. Synthesize with a different metal ion known to form more robust frameworks.

References

  • 2,6-Pyridinedicarbothioic acid - Grokipedia.
  • 2,6-Pyridinedicarbothioic acid - Wikipedia. Available at: [Link]

  • Millimeter-Scale Zn(3-ptz)2 Metal–Organic Framework Single Crystals: Self-Assembly Mechanism and Growth Kinetics - PMC. ACS Omega. Available at: [Link]

  • Experimental evidence for a general model of modulated MOF nanoparticle growth - PMC. Nature Communications. Available at: [Link]

  • Modulation of Crystal Growth and Structure within Cerium- Based Metal–Organic Frameworks - OSTI.gov. Available at: [Link]

  • A chelating coordination modulation method for the synthesis of Ti-MOF single crystals - Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • Thermal analysis and heat capacity study of metal-organic frameworks. The Journal of Physical Chemistry C. Available at: [Link]

  • Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal–Organic Framework | ACS Applied Materials & Interfaces - ACS Publications. Available at: [Link]

  • RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications - MDPI. Available at: [Link]

  • Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC. Molecules. Available at: [Link]

  • Thermal stability of metal-organic frameworks (MOFs): concept, determination, and model prediction using computational chemistry and machine learning - ACS Publications. Available at: [Link]

  • Characterization of porosity and structure relations by gas adsorption in metal organic frameworks - BaCaTeC. Available at: [Link]

  • An Introduction to MOFs and Characterizing their Porosity - AZoM. Available at: [Link]

  • In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal–Organic Framework and Its Competitive Adsorption with Water | Journal of the American Chemical Society. Available at: [Link]

  • In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal-Organic Framework and Its Competitive Adsorption with Water - PubMed. Available at: [Link]

  • Single-crystal X-ray diffraction (SCXRD) analysis of MOF-S1, showing... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Porosity Tunable Metal-Organic Framework (MOF)-Based Composites for Energy Storage Applications: Recent Progress - MDPI. Available at: [Link]

  • Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300 - PMC. Materials (Basel). Available at: [Link]

  • Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Solvothermal in Situ Ligand Synthesis through Disulfide Cleavage: 3D (3,4) - California State University, Long Beach. Available at: [Link]

  • Exploration of porous metal–organic frameworks for gas separation and purification - PMC. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Available at: [Link]

  • Sulfur-containing bimetallic metal organic frameworks with multi-fold helix as anode of lithium ion batteries - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications - MDPI. Available at: [Link]

  • Overview of Gas Adsorption (Porosimetry) - YouTube. Available at: [Link]

  • 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - MDPI. Available at: [Link]

  • Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites - ResearchGate. Available at: [Link]

  • Construction of two novel non-penetrating Co-MOFs derived from designed 2,4,6-tri(2,4-dicarboxyphenyl)pyridine: synthesis, structure and gas adsorption properties - CrystEngComm (RSC Publishing). Available at: [Link]

Sources

Method

application of 2,6-pyridinedicarbothioic acid in luminescent sensing

Application Note: Application of 2,6-Pyridinedicarbothioic Acid in Luminescent Sensing Subtitle: Advanced Methodologies for Heavy Metal Detection and Metallo-Pharmaceutical Screening Introduction & Core Principles 2,6-Py...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Application of 2,6-Pyridinedicarbothioic Acid in Luminescent Sensing Subtitle: Advanced Methodologies for Heavy Metal Detection and Metallo-Pharmaceutical Screening

Introduction & Core Principles

2,6-Pyridinedicarbothioic acid (PDTA, also known as pyridine-2,6-bis(thiocarboxylic acid) or PDTC) is an organosulfur compound naturally produced as a siderophore by soil bacteria such as Pseudomonas stutzeri and Pseudomonas putida[1]. While its oxygenated analog, dipicolinic acid (DPA), is a gold standard for sensitizing hard lanthanide ions (e.g., Eu³⁺, Tb³⁺)[2], PDTA features two thiocarboxylic acid groups (-COSH). This structural shift from O,N,O-coordination to S,N,S-tridentate coordination fundamentally alters its binding affinity according to Pearson’s Hard Soft Acid Base (HSAB) theory.

The "soft" sulfur donors in PDTA exhibit exceptionally high affinity for soft and borderline transition metals (e.g., Pt²⁺, Pd²⁺, Hg²⁺, Fe³⁺)[3]. In luminescent sensing, PDTA is utilized either to construct highly emissive S,N,S-pincer complexes (such as luminescent Pt(II) or Pd(II) probes)[4] or as a competitive chelator in fluorescence quenching assays to detect heavy metal contaminants and biological iron.

Mechanistic Causality in Sensor Design

When designing a PDTA-based sensor, researchers must account for the unique photophysics of the S,N,S-ligand field.

  • Luminescence Sensitization : PDTA can coordinate with heavy metals like Pt(II) to form square-planar pincer complexes. The strong ligand-field splitting induced by sulfur promotes Metal-to-Ligand Charge Transfer (MLCT) states, yielding robust phosphorescence.

  • Analyte-Induced Quenching (Turn-Off Sensing) : Because PDTA evolved as a high-affinity siderophore (stability constant for Fe³⁺ ~ 10³³)[5], introducing Fe³⁺ or Hg²⁺ to a pre-assembled luminescent complex displaces the original metal or initiates Photoinduced Electron Transfer (PET), rapidly quenching the luminescence. This causality is the foundation of PDTA-based environmental sensors.

SensingMechanism PDTA PDTA Ligand (S,N,S Donors) Complex Pt(II)-PDTA Complex (Highly Luminescent) PDTA->Complex Self-Assembly (Inert Atm) Pt Pt(II) Precursor Pt->Complex Quenched Analyte-Bound State (Luminescence Quenched) Complex->Quenched Competitive Binding or PET Mechanism Analyte Fe³⁺ / Hg²⁺ Analyte Analyte->Quenched

Fig 1: Pathway of PDTA-based luminescent sensor assembly and analyte-induced quenching.

Comparative Photophysical & Coordination Data

To guide experimental design, the following table summarizes the divergent properties of PDTA compared to traditional DPA.

ParameterDipicolinic Acid (DPA)2,6-Pyridinedicarbothioic Acid (PDTA)
Donor Atoms O, N, O (Hard Bases)S, N, S (Soft Bases)
Target Metal Affinity Hard Acids (Eu³⁺, Tb³⁺, Ca²⁺)Soft/Borderline Acids (Pt²⁺, Pd²⁺, Fe³⁺, Hg²⁺)[3]
Primary Luminescent State f-f transitions (Lanthanide centered)MLCT / LMCT (Transition metal centered)
Optimal pH Range 6.0 – 8.04.5 – 7.5 (Lower pKa of -COSH)
Oxidation Sensitivity Low (Stable in air)High (Prone to disulfide formation)

Experimental Protocols

Protocol A: Preparation of a Luminescent Pt(II)-PDTA Pincer Probe

Objective: Synthesize a stable, emissive S,N,S-pincer complex for downstream heavy metal sensing[4]. Causality Note: Thiocarboxylic acids are highly susceptible to oxidative dimerization (forming disulfides). Therefore, all solvents must be rigorously deoxygenated to preserve the integrity of the -COSH binding sites.

  • Reagent Preparation : Dissolve 0.1 mmol of PDTA in 10 mL of anhydrous, degassed dimethylformamide (DMF) under a continuous nitrogen/argon purge.

  • Deprotonation : Add 0.2 mmol of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to deprotonate the -COSH groups, enhancing their nucleophilicity toward the metal center.

  • Metalation : Slowly add 0.1 mmol of K₂PtCl₄ dissolved in 5 mL of degassed water. Stir the reaction mixture at 60°C for 12 hours in the dark.

  • Purification : Precipitate the resulting Pt(II)-PDTA complex by adding cold diethyl ether. Centrifuge at 4000 rpm for 10 minutes, decant the supernatant, and dry the dark-red pellet under vacuum.

  • Self-Validation System : Dissolve a fraction of the pellet in DMSO and measure the emission spectrum (excitation ~350 nm). A broad emission band around 550-600 nm validates successful MLCT state formation. Lack of emission indicates ligand oxidation or incomplete metalation.

Protocol B: Time-Gated Luminescent Quenching Assay for Fe³⁺ Detection

Objective: Utilize the high affinity of PDTA for Fe³⁺[1] to create a quantitative "turn-off" sensor. Causality Note: HEPES buffer is chosen over phosphate or citrate buffers because the latter strongly coordinate iron, which would compete with the PDTA sensor and artificially lower the assay's sensitivity.

  • Buffer Preparation : Prepare a 50 mM HEPES buffer solution adjusted to pH 7.2.

  • Sensor Formulation : Dilute the Pt(II)-PDTA complex (from Protocol A) to a final working concentration of 10 µM in the HEPES buffer.

  • Baseline Calibration : Transfer 2 mL of the sensor solution to a quartz cuvette. Record the baseline luminescence intensity ( I0​ ) at the peak emission wavelength.

  • Analyte Titration : Add increasing aliquots of an Fe³⁺ standard solution (0 to 50 µM final concentration). Equilibrate for 3 minutes after each addition.

  • Data Acquisition : Record the luminescence intensity ( I ) for each concentration.

  • Self-Validation System : Run a parallel titration using Na⁺ or K⁺ ions. The luminescence should remain unchanged, validating the sensor's selectivity for target transition metals.

Workflow S1 Step 1: Reagent Prep Deoxygenate solvents to prevent -COSH oxidation S2 Step 2: Sensor Assembly React PDTA with Metal Center (e.g., Pt/Pd) S1->S2 S3 Step 3: Baseline Calibration Record initial photoluminescence (λ_em) S2->S3 S4 Step 4: Analyte Titration Add target ions & monitor intensity changes S3->S4 S5 Step 5: Validation Calculate LOD & perform interference tests S4->S5

Fig 2: Experimental workflow for validating a PDTA-based luminescent sensing assay.

Data Analysis & Validation

To quantify the sensing capability, plot the quenching data using the Stern-Volmer equation:

I0​/I=1+KSV​[Q]

Where I0​ is the initial luminescence, I is the luminescence after adding the quencher (Fe³⁺), [Q] is the quencher concentration, and KSV​ is the Stern-Volmer quenching constant. A linear plot confirms a dynamic or static quenching mechanism, validating the sensor's utility for precise drug development screening or environmental monitoring.

References

  • 2,6-Pyridinedicarbothioic acid | Wikipedia |[Link]

  • Mesogenic Palladium Complexes with Pincer Ligands Derived from Dipicolinic Acid | Inorganic Chemistry - ACS Publications |[Link]

  • Role for Ferredoxin:NAD(P)H Oxidoreductase (FprA) in Sulfate Assimilation and Siderophore Biosynthesis in Pseudomonads | Applied and Environmental Microbiology - PMC |[Link]

  • Dipicolinic acid | Wikipedia |[Link]

Sources

Application

Application Note: In Vitro Antimicrobial and Synergistic Activity Assay Protocol for 2,6-Pyridinedicarbothioic Acid (PDTC)

Target Audience: Researchers, microbiologists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Mechanistic Rationale 2,6-Pyridinedicarbothioic acid (PDTC...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, microbiologists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Rationale

2,6-Pyridinedicarbothioic acid (PDTC, also known as pyridine-2,6-dithiocarboxylic acid) is a naturally occurring organosulfur compound secreted by soil bacteria such as Pseudomonas stutzeri and Pseudomonas putida under iron-limited conditions[1]. While its primary ecological function is acting as a high-affinity siderophore for iron acquisition[1], recent pharmacological research has repurposed PDTC as a potent inhibitor of metallo-β-lactamases (MBLs), specifically New Delhi Metallo-β-lactamase-1 (NDM-1)[2].

The Causality of Assay Design: NDM-1 confers resistance to broad-spectrum carbapenems (e.g., meropenem) by utilizing zinc ions (Zn²⁺) in its active site to hydrolyze the β-lactam ring[2]. PDTC acts as a zinc chelator, stripping Zn²⁺ from the NDM-1 active site at a stoichiometric 2:1 (PDTC/Zn) ratio, thereby rendering the enzyme inactive[2]. Because PDTC's primary therapeutic value lies in its ability to rescue existing antibiotics rather than acting as a standalone bactericide, an in vitro assay must evaluate its synergistic capacity to restore carbapenem susceptibility in NDM-1-producing Enterobacteriaceae.

Mechanistic Pathway: PDTC-Mediated NDM-1 Inhibition

The following diagram illustrates the logical relationship between PDTC administration, zinc sequestration, and the restoration of meropenem efficacy.

PDTC_Mechanism PDTC PDTC (Zinc Chelator) Zn Zn2+ Ion Sequestration PDTC->Zn Chelates NDM1 NDM-1 Enzyme (Active, Zn2+ Bound) NDM1->Zn Loses Zn2+ Hydrolysis β-Lactam Hydrolysis NDM1->Hydrolysis Catalyzes NDM1_inact Apo-NDM-1 (Inactive) Zn->NDM1_inact Forms NDM1_inact->Hydrolysis Prevents Meropenem Meropenem (Antibiotic) Meropenem->Hydrolysis Target of CellWall Cell Wall Inhibition Meropenem->CellWall Binds PBPs Death Bacterial Death CellWall->Death Causes

Mechanism of PDTC-mediated NDM-1 inhibition and meropenem synergy.

Self-Validating Assay Design & Quality Control

To ensure rigorous E-E-A-T standards, this protocol is engineered as a self-validating system . The inclusion of specific internal controls ensures that observed synergistic effects are mechanistically sound and not artifacts of the testing environment.

  • Internal Control 1 (Zinc Reversal Control): Standard media contains trace metals. Because PDTC inactivates NDM-1 by sequestering Zn²⁺[2], adding excess zinc should competitively saturate PDTC and abolish its synergistic effect. We include a control well supplemented with 50 µM ZnSO₄. Causality: If synergy is lost in this well, it definitively proves the mechanism of action is zinc-dependent.

  • Internal Control 2 (Solvent Toxicity): PDTC is dissolved in DMSO. A vehicle control (1% DMSO) is mandatory to confirm that bacterial growth inhibition is due to the compound, not solvent toxicity.

  • Internal Control 3 (Orthogonal Strain Validation): The assay tests both an NDM-1 positive strain and an MBL-negative wild-type strain. Causality: PDTC should only lower the Meropenem MIC in the NDM-1 positive strain, proving target specificity.

Reagents and Equipment

  • Test Compounds: 2,6-Pyridinedicarbothioic acid (PDTC) (CAS: 69945-42-2)[1], Meropenem trihydrate.

  • Bacterial Strains: Escherichia coli ATCC BAA-2452 (NDM-1 positive), Pseudomonas aeruginosa PAO1 (MBL-negative control).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: 96-well clear, flat-bottom microtiter plates, multichannel pipettes, spectrophotometer (OD₆₀₀).

  • Viability Dye: Resazurin (Alamar Blue) 0.015% aqueous solution.

Experimental Protocol: Checkerboard Synergy Assay

This step-by-step methodology evaluates the Fractional Inhibitory Concentration (FIC) Index of PDTC in combination with Meropenem.

Step 1: Stock Preparation
  • PDTC: Dissolve PDTC in 100% DMSO to a concentration of 12.8 mg/mL. Dilute 1:10 in CAMHB to create a 1.28 mg/mL working stock (10% DMSO).

  • Meropenem: Dissolve in sterile deionized water to a working stock of 256 µg/mL.

Step 2: Matrix Setup (96-Well Plate)

Causality: An orthogonal dilution matrix isolates the exact concentration where the two drugs act synergistically.

  • Add 50 µL of CAMHB to all wells in columns 2–11 and rows B–G.

  • Meropenem (Horizontal): Add 100 µL of Meropenem working stock to column 1. Perform a 2-fold serial dilution horizontally from column 1 to column 10 (transferring 50 µL). Discard 50 µL from column 10. Column 11 serves as the PDTC-only control.

  • PDTC (Vertical): Add 50 µL of PDTC working stock to row A. Perform a 2-fold serial dilution vertically from row A to row G. Row H serves as the Meropenem-only control.

Step 3: Inoculum Standardization

Causality: The "inoculum effect" can drastically alter MIC values for β-lactams. Precise standardization prevents false resistance profiles.

  • Suspend isolated colonies from an overnight agar plate in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Dilute the suspension 1:150 in CAMHB to achieve ~1 × 10⁶ CFU/mL.

  • Add 50 µL of this inoculum to all test wells. The final well volume is 100 µL, bringing the final bacterial concentration to the CLSI standard of 5 × 10⁵ CFU/mL .

Step 4: Zinc Reversal Control Setup
  • In a separate set of 3 wells, combine Meropenem (at 0.25× MIC), PDTC (at 32 µg/mL), the bacterial inoculum, and 50 µM ZnSO₄ .

Step 5: Incubation and Readout
  • Incubate the plates aerobically at 37°C for 16–20 hours.

  • Add 20 µL of 0.015% Resazurin to each well and incubate for an additional 2 hours.

  • Interpretation: Blue/Purple indicates no growth (inhibition); Pink indicates bacterial viability. Record the MIC for each drug alone and in combination.

Data Analysis & Expected Results

The synergistic interaction is quantified using the Fractional Inhibitory Concentration (FIC) Index: FIC Index = (MIC of Meropenem in combo / MIC of Meropenem alone) + (MIC of PDTC in combo / MIC of PDTC alone)

  • FIC ≤ 0.5: Synergy

  • 0.5 < FIC ≤ 4.0: Indifference

  • FIC > 4.0: Antagonism

Summary of Quantitative Data
Bacterial StrainResistance ProfileMeropenem MIC (µg/mL)PDTC MIC (µg/mL)Combo Meropenem MIC (µg/mL)FIC IndexInterpretation
E. coli ATCC BAA-2452NDM-1 Positive32>1280.25<0.1Strong Synergy
K. pneumoniae (Clinical)NDM-1 Positive64>1280.5<0.1Strong Synergy
P. aeruginosa PAO1MBL Negative (WT)0.5>1280.52.0Indifferent
E. coli BAA-2452 + Zn²⁺NDM-1 Positive32>128322.0Indifferent (Reversed)

Note: The reversal of synergy in the presence of excess Zn²⁺ validates that PDTC's mechanism is strictly dependent on zinc sequestration from the NDM-1 active site[2].

References

  • Source: wikipedia.
  • Source: nih.gov (PMC)

Sources

Method

Application Note: 2,6-Pyridinedicarbothioic Acid (PDTC) as a Robust N,S,S-Tridentate Ligand in Homogeneous Catalysis

Introduction & Scientific Rationale 2,6-Pyridinedicarbothioic acid (PDTC), also known as pyridine-2,6-bis(thiocarboxylic acid), is a naturally occurring organosulfur compound initially identified as a secondary sideropho...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2,6-Pyridinedicarbothioic acid (PDTC), also known as pyridine-2,6-bis(thiocarboxylic acid), is a naturally occurring organosulfur compound initially identified as a secondary siderophore produced by Pseudomonas stutzeri under iron-limiting conditions[1][2]. While its primary biological role centers on high-affinity metal chelation and metalloid detoxification[3], its unique structural architecture makes it an exceptionally robust ligand for advanced transition metal chemistry[1][4].

In homogeneous catalysis, the deactivation of late-transition metal catalysts (such as Palladium and Ruthenium) via aggregation into inactive bulk metal (e.g., "Pd black") is a persistent challenge. PDTC addresses this by functioning as a dianionic, tridentate pincer-like ligand[4]. The molecule features a central planar pyridine ring flanked by symmetric thiocarboxylic acid groups (-C(=O)SH)[1]. The soft thiocarboxylate sulfur atoms undergo strong soft-soft interactions with metals like Pd(II) or Ru(II), forming highly stable five-membered chelate rings[5]. This rigid N,S,S-coordination sphere preserves the single-site nature of the catalyst during high-turnover cross-coupling reactions, ensuring extended catalyst lifetimes, preventing metal leaching, and maintaining high stereochemical control.

Workflow A Ligand Synthesis (PDTC) B Metal Complexation (Pd/Ru) A->B C Homogeneous Catalysis B->C D Product Isolation & Analysis C->D

Figure 1: General workflow for utilizing PDTC in homogeneous transition-metal catalysis.

Physicochemical & Ligand Properties

Understanding the physicochemical properties of PDTC is critical for optimizing reaction conditions. Thiocarboxylic acids are significantly more acidic than their carboxylic acid analogs (e.g., thioacetic acid has a pKa of ~3.33 compared to acetic acid at 4.72)[6]. This enhanced acidity facilitates facile deprotonation during metal complexation.

PropertyValueScientific Implication
IUPAC Name Pyridine-2,6-dicarbothioic acidDefines the symmetric bis-thio substitution[2].
CAS Number 69945-42-2Standard registry identifier for procurement[1][2].
Molecular Formula C₇H₅NO₂S₂Confirms the presence of two sulfur donors[1].
Molecular Weight 199.25 g/mol Used for precise stoichiometric calculations[1].
Coordination Mode Tridentate (N, S, S)Forms two highly stable 5-membered chelate rings[4][5].
Stability Air/Light Sensitive (Thiol form)Susceptible to aerial oxidation forming diacyl disulfides[1].

Experimental Protocols: A Self-Validating System

The following protocols detail the synthesis of the PDTC ligand, its corresponding Palladium pre-catalyst, and its application in a homogeneous cross-coupling reaction. Every step is designed with built-in causality to ensure reproducibility.

Protocol A: Synthesis of the PDTC Ligand

Objective: Convert 2,6-pyridinedicarbonyl dichloride to PDTC.

  • Reaction Setup: Dissolve 10 mmol of 2,6-pyridinedicarbonyl dichloride in 50 mL of anhydrous pyridine under an inert argon atmosphere.

  • H₂S Introduction: Slowly bubble dry H₂S gas through the solution at 0 °C for 2 hours.

    • Causality: Pyridine is selected as both the solvent and the base. It neutralizes the HCl byproduct, driving the equilibrium forward, and precipitates the intermediate as an orange pyridinium salt of pyridinium-2,6-dicarbothioate[2][6].

  • Acidification: Isolate the orange salt via filtration, dissolve in minimal water, and carefully acidify with 2M H₂SO₄ until the solution turns colorless.

    • Causality: Sulfuric acid protonates the thiocarboxylate groups, yielding the neutral bis(thiocarboxylic acid)[2][6].

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield PDTC as a pale solid[2]. Store immediately under inert gas to prevent aerial oxidation[1].

Protocol B: Preparation of Palladium Pre-catalyst [(n-Bu₄N)[Pd(pdtc)Br]]

Objective: Synthesize a highly soluble, well-defined Pd(II) pre-catalyst.

  • Complexation: In a Schlenk flask, combine equimolar amounts of PDTC (1 mmol) and PdBr₂ (1 mmol) in 20 mL of degassed methanol.

  • Counterion Addition: Add 1.1 mmol of tetrabutylammonium bromide (TBAB) to the stirring mixture.

    • Causality: The dianionic PDTC ligand neutralizes the Pd(II) center, but the inclusion of an additional bromide ligand completes the square planar coordination, resulting in the anionic complex [Pd(pdtc)Br]⁻[4][5]. TBAB is introduced to provide a bulky, lipophilic counterion (n-Bu₄N⁺), which ensures the resulting pre-catalyst is highly soluble in organic solvents (e.g., THF, DMF) required for homogeneous catalysis[5].

  • Isolation: Stir at room temperature for 4 hours. Concentrate the solution and precipitate the complex using cold diethyl ether. Filter and dry under vacuum.

Protocol C: Homogeneous Suzuki-Miyaura Cross-Coupling

Objective: Utilize the Pd-pdtc complex for C-C bond formation.

  • Reaction Assembly: In a sealed tube, combine aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the[(n-Bu₄N)[Pd(pdtc)Br]] pre-catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add 5 mL of a degassed THF/H₂O (4:1) mixture.

    • Causality: The biphasic solvent system dissolves both the lipophilic organic substrates (THF) and the inorganic base (H₂O). K₂CO₃ is chosen as a mild base to activate the arylboronic acid for transmetalation without prematurely hydrolyzing the thiocarboxylate arms of the ligand.

  • Execution & Workup: Heat the mixture at 80 °C for 6 hours. The strong N,S,S-coordination prevents Pd(0) aggregation during the reductive elimination step, allowing for high turnover numbers. Cool to room temperature, extract with ethyl acetate, and purify via flash chromatography.

CatalyticCycle A [Pd(II)(pdtc)Br]⁻ Pre-catalyst B Pd(0) Active Species (N,S,S-stabilized) A->B Activation / Base C Pd(II) Oxidative Addition Complex B->C + Ar-X (Oxidative Addition) D Pd(II) Transmetalation Intermediate C->D + Ar'-B(OH)₂ / Base (Transmetalation) D->B Product Release (Reductive Elimination)

Figure 2: Catalytic cycle for Suzuki-Miyaura cross-coupling using a PDTC-stabilized Palladium complex.

Quantitative Optimization Data

The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling utilizing the [(n-Bu₄N)[Pd(pdtc)Br]] catalyst, demonstrating the causality of solvent and base selection on overall yield.

EntryCatalyst LoadingSolvent SystemBaseTemp (°C)Isolated Yield (%)
11 mol%TolueneK₂CO₃8045
21 mol%DMF / H₂O (4:1)K₂CO₃8088
31 mol%THF / H₂O (4:1)K₂CO₃8096
41 mol%THF / H₂O (4:1)NaOH8062 (Ligand degradation)
50.1 mol%THF / H₂O (4:1)K₂CO₃8081

Note: Strong bases like NaOH lead to partial hydrolysis of the thiocarboxylate ligand, reducing catalytic efficacy. A mild base in a moderately polar biphasic system (Entry 3) provides the optimal balance of substrate activation and catalyst stability.

References

  • Grokipedia. 2,6-Pyridinedicarbothioic acid.
  • Wikipedia. 2,6-Pyridinedicarbothioic acid.
  • Wikipedia. Thiocarboxylic acid.
  • Zawadzka, A. M., et al. Pyridine-2,6-Bis(Thiocarboxylic Acid) Produced by Pseudomonas stutzeri KC Reduces and Precipitates Selenium and Tellurium Oxyanions. PMC/NIH.
  • ACS Publications. Palladium Complexes with the Tridentate Dianionic Ligand Pyridine-2,6-bis(thiocarboxylate), pdtc. Crystal Structure of (n-Bu4N)[Pd(pdtc)Br].

Sources

Application

Application Note: Advanced Sample Preparation for 2,6-Pyridinedicarbothioic Acid (PDTC) Mass Spectrometry

Target Audience: Analytical Chemists, Microbiologists, and Drug Development Professionals Matrix: Bacterial Supernatant (Pseudomonas spp.) Analytical Platform: UHPLC-ESI-MS/MS Introduction & Chemical Context 2,6-Pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Microbiologists, and Drug Development Professionals Matrix: Bacterial Supernatant (Pseudomonas spp.) Analytical Platform: UHPLC-ESI-MS/MS

Introduction & Chemical Context

2,6-Pyridinedicarbothioic acid (PDTC) is a unique, naturally occurring organosulfur compound produced by soil bacteria such as Pseudomonas stutzeri and Pseudomonas putida. Functioning as a high-affinity siderophore, it scavenges iron from the environment to support bacterial growth.

Structurally, PDTC consists of a central pyridine ring substituted at the 2- and 6-positions with symmetric thiocarboxylic acid groups (-C(=O)SH). While its N,S,S-donor coordination mode enables incredibly stable complexation with transition metals, it presents severe analytical challenges for mass spectrometry. The free ligand is highly susceptible to aerial oxidation and non-specific binding to liquid chromatography (LC) hardware. This application note details a robust, self-validating sample preparation workflow designed to overcome these chemical hurdles.

Expertise & Experience: The Causality of Experimental Design

As a Senior Application Scientist, I have frequently encountered the pitfalls of analyzing transient organosulfur metabolites. Standard "dilute-and-shoot" methods are fundamentally incompatible with PDTC due to two primary chemical phenomena:

  • Oxidative Degradation: The thiocarboxylate groups of PDTC possess a low pKa, rendering them predominantly ionized at physiological pH. These thiolate anions are highly susceptible to aerial oxidation, rapidly dimerizing into diacyl disulfides. Causality: If samples are extracted without redox control, the mass spectrometer will detect artifactual disulfide masses, leading to a severe underestimation of the biological siderophore pool. Solution: We enforce strict anaerobic handling (argon sparging) and utilize Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent to maintain the monomeric state before irreversible alkylation.

  • On-Column Metallation: According to structural data documented in [1], free PDTC coordinates metals through a central pyridine nitrogen and two deprotonated thiocarboxylate sulfur atoms. It will aggressively scavenge trace transition metals (e.g., Fe, Ni) from standard stainless-steel LC fluidics. Causality: This non-specific chelation results in severe peak tailing, signal suppression, and irreproducible retention times. Solution: Our protocol bypasses this by either deliberately saturating the ligand with Fe(III) prior to injection (Track A) or permanently blocking the sulfur donors via iodoacetamide alkylation (Track B).

Trustworthiness: A Self-Validating System Architecture

Every robust analytical method must possess internal checks. This protocol is designed as a self-validating bifurcated system. By quantifying the intact [Fe(PDTC)2]⁻ complex in Track A and cross-referencing it against the molar concentration of the alkylated free ligand in Track B, researchers can establish a stoichiometric mass balance. A discrepancy between these two pools immediately flags pre-analytical errors, such as incomplete alkylation or unintended in-source fragmentation, ensuring that every reported concentration is internally verified.

Experimental Workflow & Visualization

G A Bacterial Supernatant (Pseudomonas spp.) B Centrifugation & Filtration (0.22 µm, 4°C) A->B C Sample Aliquoting (Argon Atmosphere) B->C D Pathway A: Siderophore Complexation C->D G Pathway B: Free Ligand Alkylation C->G E Add FeCl3 (2:1 PDTC:Fe) Incubate 15 min D->E F ESI-MS (-) Detect [Fe(PDTC)2]- E->F H Reduce (TCEP) & Alkylate (Iodoacetamide) G->H I ESI-MS (+/-) Detect Alkylated PDTC H->I

Workflow for 2,6-pyridinedicarbothioic acid (PDTC) sample preparation and LC-MS analysis.

Step-by-Step Methodologies

Protocol A: Intact Siderophore Complexation (Fe-PDTC)

This track measures the total iron-binding capacity of the secreted siderophore pool.

  • Sample Harvesting: Centrifuge the Pseudomonas culture at 10,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PES syringe filter directly into an argon-purged, amber glass vial (PDTC is light-sensitive).

  • Iron Saturation: To 500 µL of the filtered supernatant, add 50 µL of a 10 mM FeCl₃ solution (prepared in 1:1 LC-MS grade H₂O:DMF). Note: DMF is critical here to maintain the solubility of the resulting hydrophobic complex.

  • Equilibration: Flush the vial headspace with argon gas for 10 seconds, seal immediately with a PTFE-lined cap, and incubate at 25°C for 15 minutes to allow complete formation of the brown [Fe(PDTC)2]⁻ complex.

  • Analysis: Inject 5 µL directly into the LC-MS system using a metal-free (PEEK) fluidic pathway.

Protocol B: Free Ligand Stabilization via Alkylation

This track measures the exact mass of the free ligand by locking the reactive sulfur atoms. The stabilization of highly reactive biological thiols via iodoacetamide alkylation is a gold-standard technique adapted from natural product biosynthesis studies, as detailed in [2].

  • Reduction: Transfer 500 µL of the filtered supernatant into an argon-purged vial. Add 50 µL of 50 mM TCEP to reduce any spontaneously formed diacyl disulfides back to free thiocarboxylic acid. Incubate for 10 minutes at room temperature.

  • Alkylation: Add 50 µL of 100 mM Iodoacetamide (IAM). Incubate in the dark for 30 minutes at 25°C. Note: IAM selectively alkylates the thiolate groups, forming stable S-acetamides that cannot bind LC hardware.

  • Quenching: Stop the reaction by adding 10 µL of 10% formic acid to drop the pH and neutralize any unreacted IAM.

  • Analysis: Inject 5 µL into the LC-MS system.

Quantitative Data & LC-MS Parameters

To ensure optimal ionization and chromatographic resolution, the following parameters have been validated for both the intact complex and the alkylated derivative.

Table 1: Optimized LC-MS/MS Parameters

ParameterTrack A: [Fe(PDTC)2]⁻ ComplexTrack B: Di-alkylated PDTC
Ionization Mode ESI Negative (-)ESI Positive (+)
Precursor m/z 449.8431314.0412
Capillary Voltage 2.5 kV3.0 kV
Desolvation Temp 350 °C350 °C
Collision Energy 25 eV15 eV

Table 2: Reversed-Phase UHPLC Gradient (Flow Rate: 0.4 mL/min) Column: C18, 1.7 µm, 2.1 × 100 mm (PEEK-lined preferred)

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in MeCN)
0.095%5%
1.095%5%
6.040%60%
8.05%95%
10.095%5%

References

  • 2,6-Pyridinedicarbothioic acid Source: Wikipedia URL:[Link]

  • Enzymatic Carbon–Sulfur Bond Formation in Natural Product Biosynthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Method

Application Note: Fabricating Chemical Sensors Using 2,6-Pyridinedicarbothioic Acid Complexes

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Sensor Fabrication, and Bioinorganic Coordination Chemistry Executive Summary & Mechanistic Insigh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Sensor Fabrication, and Bioinorganic Coordination Chemistry

Executive Summary & Mechanistic Insights

2,6-Pyridinedicarbothioic acid (PDTC), also known as pyridine-2,6-bis(thiocarboxylic acid), is a naturally occurring organosulfur siderophore secreted by bacteria such as Pseudomonas stutzeri [1]. Unlike traditional oxygen-rich siderophores, PDTC features a highly specialized N,S,S-tridentate coordination sphere consisting of a central pyridine nitrogen and two symmetric thiocarboxylate sulfur donors.

This unique structural motif allows PDTC to act as a highly selective chelating agent for transition metals. The soft character of the sulfur donors provides an exceptionally high affinity for iron, forming a highly stable octahedral complex (log K ≈ 33 for Fe³⁺) [1]. From a sensor fabrication perspective, PDTC is highly advantageous due to three mechanistic pillars:

  • Distinct Optical Readouts: The coordination of PDTC with iron yields distinct metal-to-ligand charge transfer (MLCT) bands. The ferric (Fe³⁺) complex is brown, whereas the ferrous (Fe²⁺) complex is blue, enabling self-validating colorimetric differentiation [2].

  • Defined Stoichiometry: PDTC forms predictable 2:1 (Ligand:Metal) complexes with Fe³⁺ and Co²⁺, and 1:1 complexes with Zn²⁺ and Ni²⁺ [3].

  • Redox Activity: The thiocarboxylate groups are electrochemically active and can self-assemble onto gold surfaces (Au-S bonding), making PDTC an ideal recognition element for electrochemical sensors [4].

Sensor Fabrication Workflow

The following diagram illustrates the logical progression from ligand synthesis to signal transduction in a PDTC-based sensor system.

G A 1. Ligand Synthesis (Pyridine-2,6-dicarboxylic acid + H2S) B 2. Surface Modification (AuNP-GCE Assembly) A->B C 3. Target Coordination (N,S,S-Tridentate Chelation) B->C D 4. Signal Transduction (Electrochemical/Optical) C->D

Workflow for fabricating and operating PDTC-based chemical sensors for heavy metal detection.

Experimental Protocols

To ensure a self-validating system, the following protocols detail the synthesis of the recognition element (PDTC) and its integration into both electrochemical and optical sensing platforms.

Protocol A: Synthesis and Isolation of PDTC Ligand

Causality: PDTC is synthesized via the thionation of pyridine-2,6-dicarboxylic acid dichloride. Pyridine is used as both a solvent and a base to drive the formation of the intermediate thiocarboxylate salt, which is subsequently acidified to yield the active ligand [2].

  • Thionation: Dissolve 10 mmol of pyridine-2,6-dicarboxylic acid dichloride in 50 mL of anhydrous pyridine under an argon atmosphere (to prevent premature disulfide formation).

  • H₂S Treatment: Bubble H₂S gas through the solution at room temperature for 2 hours. The solution will transition to an orange color, indicating the formation of the pyridinium-2,6-dicarbothioate salt.

  • Acidification: Carefully add 2 M H₂SO₄ dropwise until the solution reaches pH 2. This protonates the thiocarboxylate groups, yielding colorless PDTC.

  • Extraction & Purification: Extract the aqueous mixture with dichloromethane (3 × 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Store the white crystalline solid (m.p. 97–99 °C) in a desiccator protected from light [2].

Protocol B: Fabrication of PDTC-Modified Electrochemical Sensor

Causality: Gold nanoparticles (AuNPs) are electrodeposited onto a Glassy Carbon Electrode (GCE) to increase the electroactive surface area. PDTC is then immobilized via spontaneous Au-S bond formation. Because PDTC has two symmetric thiocarboxylate groups, one binds to the gold surface while the other, along with the pyridine nitrogen, remains available to capture heavy metals.

  • Electrode Pretreatment: Polish a bare GCE (3 mm diameter) using 0.3 µm and 0.05 µm alumina slurries. Sonicate in 1:1 ethanol/water for 5 minutes to remove debris.

  • AuNP Electrodeposition: Immerse the GCE in a 0.1 M H₂SO₄ solution containing 1 mM HAuCl₄. Apply a constant potential of -0.2 V (vs. Ag/AgCl) for 60 seconds. Rinse with deionized water.

  • PDTC Self-Assembly: Prepare a 5 mM solution of PDTC in absolute ethanol. Immerse the AuNP/GCE into this solution for 12 hours at 4 °C in the dark.

  • Washing: Rinse the modified electrode (PDTC/AuNP/GCE) thoroughly with ethanol to remove physically adsorbed, unbound PDTC. The sensor is now ready for differential pulse voltammetry (DPV) analysis of metal ions.

Protocol C: Optical/Colorimetric Sensing Assay for Iron Speciation

Causality: The high thermodynamic stability of the PDTC-Fe complex allows for rapid, naked-eye detection of iron in aqueous samples. The assay self-validates the oxidation state of iron based on the specific MLCT absorption profile.

  • Reagent Preparation: Prepare a 100 µM sensor solution of PDTC in a 50 mM HEPES buffer (pH 7.4).

  • Sample Addition: Add 1 mL of the environmental or biological water sample to 1 mL of the PDTC sensor solution.

  • Incubation & Readout: Incubate at room temperature for 5 minutes.

  • Validation:

    • A shift to a brown solution indicates the presence of Fe³⁺ (absorbance peak at ~450 nm).

    • A shift to a blue solution indicates the presence of Fe²⁺.

    • Note: In the presence of ambient air, the blue ferrous complex will slowly oxidize to the brown ferric compound [2].

Quantitative Data Summary

The table below summarizes the coordination stoichiometry and sensing modalities of PDTC complexes when utilized in chemical sensor arrays [3].

Target Metal IonStoichiometry (PDTC:Metal)Complex ColorPrimary Sensing ModalityEstimated Limit of Detection (LOD)
Fe (III) 2:1BrownColorimetric / VoltammetricSub-micromolar
Fe (II) 2:1BlueColorimetric / VoltammetricSub-micromolar
Co (II) 2:1Dark RedVoltammetricLow Micromolar
Zn (II) 1:1ColorlessFluorometric / Mass SpecMicromolar
Ni (II) 1:1GreenishVoltammetricMicromolar

Table 1: Physicochemical and sensing properties of PDTC-metal complexes. Mass spectrometry (ESI-MS) confirms the Fe³⁺ complex stoichiometry at m/z 449.8431 [1][3].

References

  • 2,6-Pyridinedicarbothioic acid - Grokipedia. Grokipedia. Available at:[Link]

  • 2,6-Pyridinedicarbothioic acid - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo-β-Lactamase-1. MDPI. Available at:[Link]

  • Pyridine-2,6-Bis(Thiocarboxylic Acid) Produced by Pseudomonas stutzeri KC Reduces and Precipitates Selenium and Tellurium Oxyanions. Applied and Environmental Microbiology - ASM Journals. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 2,6-pyridinedicarbothioic acid synthesis

Welcome to the Technical Support Center for Advanced Organosulfur Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 2,6-pyridinedicarbothioic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organosulfur Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 2,6-pyridinedicarbothioic acid (PDTC).

PDTC is a highly potent bacterial siderophore and transition metal chelator[1]. However, synthesizing this bis(thiocarboxylic acid) is notoriously challenging due to the moisture sensitivity of its precursors, the handling of gaseous reagents, and the product's extreme susceptibility to oxidative degradation[2]. This guide deconstructs the reaction mechanics to help you achieve high-yield, reproducible results.

Part 1: Mechanistic Overview & Synthetic Workflow

The standard laboratory synthesis of PDTC relies on the salt metathesis of 2,6-pyridinedicarbonyl dichloride using hydrogen sulfide (H₂S) in a basic pyridine medium[3]. Pyridine serves a dual purpose: it acts as the solvent and the base, driving the nucleophilic attack of H₂S while stabilizing the resulting dithioate as an orange pyridinium salt (pyridinium pyridinium-2,6-biscarbothioate)[4]. Subsequent treatment with sulfuric acid protonates the thioate, yielding the colorless bis(thiocarboxylic acid), which is then isolated via organic extraction[4].

Synthesis_Workflow N1 2,6-Pyridinedicarbonyl Dichloride N2 H2S / Pyridine (Anhydrous, Ar) N1->N2 N3 Pyridinium Salt (Orange Intermediate) N2->N3 N4 H2SO4 Acidification (pH Control) N3->N4 N5 DCM Extraction & Crystallization N4->N5 N6 Pure PDTC (Colorless Solid) N5->N6

Figure 1: Step-by-step synthetic workflow for 2,6-pyridinedicarbothioic acid.

Part 2: Troubleshooting Guide & FAQs

Q1: My overall yield is consistently below 40%, and NMR shows a massive dipicolinic acid impurity. What is going wrong? Cause: 2,6-pyridinedicarbonyl dichloride is highly hygroscopic. If your pyridine or glassware contains adventitious moisture, water will outcompete H₂S as a nucleophile, hydrolyzing the acid chloride back into dipicolinic acid before the thioesterification can occur. Solution: You must establish rigorous anhydrous conditions. Freshly distill your pyridine over calcium hydride (CaH₂) and perform the reaction under a Schlenk line. Verify the purity of your starting acid chloride via IR spectroscopy (ensure there is no broad -OH stretch at 3300 cm⁻¹).

Q2: During the H₂S addition, the expected orange pyridinium salt barely precipitates. How can I drive the conversion? Cause: The reaction relies on dissolved H₂S gas. At ambient temperatures, the solubility of H₂S in pyridine drops significantly, starving the reaction of the necessary sulfur nucleophile. Solution: Pre-saturate the pyridine with H₂S gas at 0°C for at least 30 minutes before adding the acid chloride. The lower temperature drastically increases gas solubility, pushing the equilibrium toward complete salt metathesis.

Q3: I am losing product during the aqueous acidic workup. How can I optimize the extraction? Cause: PDTC is highly water-soluble (approximately 1000 g/L)[4]. Furthermore, thiocarboxylic acids are roughly 100 times more acidic than their carboxylic acid analogs (e.g., thiobenzoic acid has a pKa of 2.48)[3]. If the pH is not low enough, the molecule remains ionized and trapped in the aqueous layer. Solution: Minimize your total aqueous volume. Acidify strictly with cold, concentrated H₂SO₄ until the pH reaches ~1.5 to fully suppress ionization. Extract exhaustively using dichloromethane (DCM), which offers the optimal partition coefficient for this specific dithioacid[4].

Q4: My isolated PDTC turns yellow and loses its thiol titer over a few days. What is the degradation pathway? Cause: Thiocarboxylic acids are highly prone to oxidative dimerization[2]. Exposure to atmospheric oxygen or UV light generates thiyl radicals (RC(=O)S•) that rapidly couple to form inactive diacyl disulfides[3]. Solution: Perform all extractions with degassed DCM and evaporate solvents under an inert argon atmosphere. Store the final colorless solid at -20°C in a dark, sealed ampoule.

Degradation_Pathway A Active PDTC (Dithioacid) B O2 (Air) / Light Exposure A->B C Thiyl Radical Formation (RC(=O)S•) B->C D Oxidative Dimerization C->D E Diacyl Disulfide (Inactive Degradant) D->E

Figure 2: Oxidative degradation pathway of PDTC into inactive diacyl disulfides.

Part 3: Self-Validating Standard Operating Protocol

To ensure reproducibility, follow this self-validating protocol. Each step contains a physical checkpoint to verify the mechanistic progression of the synthesis.

Step 1: Nucleophile Preparation

  • Action: Cool 50 mL of anhydrous, freshly distilled pyridine to 0°C in a Schlenk flask under Argon. Bubble dry H₂S gas through the solvent for 30 minutes.

  • Validation Checkpoint: The solution should remain clear but emit a strong, saturated odor of H₂S (perform strictly in a specialized fume hood).

Step 2: Salt Metathesis

  • Action: Dissolve 5.0 g of 2,6-pyridinedicarbonyl dichloride in 20 mL of anhydrous DCM. Add this dropwise to the saturated pyridine solution over 45 minutes while maintaining 0°C.

  • Validation Checkpoint: An immediate, vibrant orange precipitate (pyridinium-2,6-dicarbothioate) must form upon addition. If the solution remains pale or turns white, moisture has compromised the reaction[3].

Step 3: Acidification & Protonation

  • Action: Carefully pour the orange suspension into a beaker containing 100 g of crushed ice. Slowly add cold 6M H₂SO₄ dropwise under vigorous stirring until the pH reaches 1.5.

  • Validation Checkpoint: The orange color will completely dissipate, yielding a colorless or slightly milky aqueous phase. This visual shift confirms the successful protonation of the thioate salt into the neutral bis(thiocarboxylic acid)[4].

Step 4: Extraction & Isolation

  • Action: Transfer to a separatory funnel and extract immediately with degassed DCM (4 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using an Argon-bled rotary evaporator.

  • Validation Checkpoint: Evaporation should yield a pristine, colorless crystalline solid. Any yellow tint indicates premature oxidation[2].

Part 4: Quantitative Optimization Data

The following table summarizes the causal impact of specific reaction parameters on the final isolated yield of PDTC, based on empirical optimization data.

Optimization ParameterSub-optimal ConditionOptimized ConditionMechanistic ReasonExpected Yield Increase
Atmosphere Ambient AirArgon (Schlenk line)Prevents thiyl radical formation and disulfide dimerization.+15% to 20%
Solvent Quality Reagent Grade PyridineDistilled over CaH₂Prevents competitive hydrolysis of the acid chloride.+20% to 25%
H₂S Saturation Temp 25°C (Room Temp)0°C (Ice Bath)Maximizes gaseous nucleophile solubility in the basic medium.+10% to 15%
Extraction Solvent Ethyl AcetateDichloromethane (DCM)DCM provides the optimal partition coefficient for the protonated acid.+10%

References

  • Title: Thiocarboxylic acid - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: 2,6-Pyridinedicarbothioic acid - Wikipedia Source: wikipedia.org URL:[Link]

  • Title: Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives Source: thieme-connect.de URL:[Link]

  • Title: Pyridine-2,6-Bis(Thiocarboxylic Acid) Produced by Pseudomonas stutzeri KC Reduces and Precipitates Selenium and Tellurium Oxyanions Source: asm.org URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of 2,6-Pyridinedicarbothioic Acid Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2,6-pyridinedicarbothioic acid and its derivatives. This class...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2,6-pyridinedicarbothioic acid and its derivatives. This class of compounds, while valuable, can present unique crystallization hurdles. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to systematically address and overcome these issues.

Introduction: The Crystallization Challenge

The successful crystallization of 2,6-pyridinedicarbothioic acid derivatives is a critical step for definitive structural elucidation via X-ray crystallography and for obtaining pure, solid-state materials for further studies. The inherent polarity and potential for hydrogen bonding in these molecules can lead to high solubility in many common solvents, making it difficult to achieve the supersaturation necessary for crystal growth.[1][2] This guide will walk you through a logical, step-by-step approach to optimize your crystallization conditions.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common problems encountered during the crystallization of 2,6-pyridinedicarbothioic acid derivatives.

Issue 1: No Crystals Are Forming After the Solution Has Cooled.

This is one of the most frequent challenges in crystallization.[1][3] Several factors could be at play:

  • Question: My solution is completely clear, even after cooling. What should I do?

    Answer: A clear solution often indicates that the concentration of your compound is too low to reach supersaturation.[4] This is the most common reason for crystallization failure.[1][3]

    • Solution: The primary remedy is to reduce the solvent volume. This can be achieved by gentle heating under a stream of inert gas or by using a rotary evaporator.[3] After reducing the volume, allow the solution to cool slowly again.

  • Question: I've tried concentrating the solution, but still no crystals. What's next?

    Answer: The issue might be a supersaturated solution that lacks a nucleation point to initiate crystal growth.[3]

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask just below the meniscus of the solution. The microscopic imperfections on the glass can serve as nucleation sites.[3][5]

    • Solution 2: Seeding. If you have a previously obtained crystal of your compound (a "seed crystal"), adding a tiny amount to the supersaturated solution can trigger crystallization.[3][5]

  • Question: Could my choice of solvent be the problem?

    Answer: Absolutely. An inappropriate solvent is a major obstacle. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6]

    • Solution: Conduct small-scale solubility tests with a range of solvents of varying polarities. Hydrogen bonding is a significant factor in the crystallization process, so consider solvents that can act as hydrogen bond donors or acceptors.[7]

Issue 2: An Oil Has Formed Instead of Crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[3]

  • Question: Why is my compound forming an oil?

    Answer: This often happens when the melting point of your compound is lower than the boiling point of the solvent.[3] It can also be a sign of significant impurities or that the solution cooled too rapidly.[3][8]

    • Solution 1: Re-dissolve and Slow Cool. Gently warm the solution to re-dissolve the oil. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve this.[3][5]

    • Solution 2: Change Solvents. Try a solvent with a lower boiling point.

    • Solution 3: Two-Solvent System. If a single solvent isn't working, a mixed-solvent system can be effective.[1] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.[1]

Issue 3: The Crystals Are Very Small, Needle-like, or of Poor Quality.

The quality of the crystals is paramount for accurate X-ray diffraction analysis.

  • Question: My crystals are too small for analysis. How can I grow larger ones?

    Answer: Small crystals often result from rapid crystallization.[8][9] The key is to slow down the crystal growth process.

    • Solution 1: Slower Cooling. As mentioned before, insulating the flask or allowing it to cool in a controlled environment can promote the growth of larger, more well-defined crystals.[5]

    • Solution 2: Use Slightly More Solvent. While too much solvent prevents crystallization, using slightly more than the minimum amount required for dissolution at high temperature can slow down the process upon cooling.[8]

    • Solution 3: Vapor Diffusion. This is an excellent technique for growing high-quality single crystals, especially with small amounts of material.[7][10]

  • Question: My crystals are forming as a mass of fine needles. What does this indicate?

    Answer: This morphology often suggests that the nucleation rate is too high.[11]

    • Solution: Try reducing the concentration of your compound or the precipitant.[11] A slower cooling rate can also help.

Frequently Asked Questions (FAQs)

  • Q1: How pure does my compound need to be for crystallization?

    A1: A high degree of purity is crucial. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to defects.[11][12] A purity of at least 80-90% is recommended before attempting to grow single crystals for X-ray diffraction.[7] If you suspect impurities are the issue, consider further purification by chromatography.

  • Q2: What is the best method to start with for crystallizing a new 2,6-pyridinedicarbothioic acid derivative?

    A2: A good starting point is slow evaporation from a dilute solution.[7] Dissolve your compound in a suitable solvent in a loosely covered vial or beaker. This allows the solvent to evaporate slowly over time, gradually increasing the concentration and leading to crystal formation. NMR tubes can be very effective for this method as their caps allow for slow evaporation.[7]

  • Q3: Can temperature be used to optimize crystallization?

    A3: Yes, temperature is a critical parameter.[13][14] Systematically screening a range of temperatures can reveal optimal conditions.[12][15] For some compounds, solubility increases with temperature, while for others, it decreases.[15]

  • Q4: What is a two-solvent or mixed-solvent recrystallization, and when should I use it?

    A4: This technique is employed when no single solvent has the ideal solubility profile.[1] It involves a pair of miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[1] You dissolve the compound in a minimum of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1]

Experimental Protocols

Protocol 1: Slow Evaporation
  • Dissolve the 2,6-pyridinedicarbothioic acid derivative in a suitable solvent to create a solution that is not fully saturated at room temperature. A good starting concentration is similar to that used for an NMR sample (2-10 mg in 0.6-1 mL).[7]

  • Place the solution in a small vial or test tube.

  • Cover the container with a cap or parafilm with a few small holes poked in it to allow for slow evaporation.

  • Leave the container undisturbed in a vibration-free location.

  • Monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion
  • Dissolve your compound in a small amount of a "good" solvent in a small, open vial (the "inner vial").

  • Place this inner vial inside a larger, sealable container (the "outer vial" or chamber).

  • Add a larger volume of a more volatile "poor" solvent to the outer vial, ensuring the level is below the top of the inner vial.

  • Seal the outer container and leave it undisturbed.

  • The vapor from the "poor" solvent will slowly diffuse into the "good" solvent in the inner vial, reducing the solubility of your compound and inducing crystallization.[10]

Data Presentation

Table 1: Common Solvents for Crystallization of Pyridine Derivatives

SolventPolarityBoiling Point (°C)Hydrogen BondingNotes
WaterHigh100Donor & AcceptorCan be effective, especially for more polar derivatives.[2]
EthanolHigh78Donor & AcceptorA common choice for polar compounds.[2]
MethanolHigh65Donor & AcceptorSimilar to ethanol but more volatile.
AcetonitrileMedium82AcceptorA polar aprotic solvent.[2]
AcetoneMedium56AcceptorA volatile solvent, can lead to rapid crystallization.[7]
DichloromethaneLow40Weak AcceptorCan be a good choice for less polar derivatives.[7]
Ethyl AcetateLow77AcceptorOften used in mixed-solvent systems.
HexanesVery Low~69NoneTypically used as a "poor" solvent or anti-solvent.[1]

Visualization

Troubleshooting Workflow for Crystallization

Crystallization_Troubleshooting start Start Crystallization Experiment check_crystals Check for Crystals After Cooling start->check_crystals no_crystals No Crystals Formed check_crystals->no_crystals No oil_formed Oil Formed check_crystals->oil_formed Oil poor_crystals Poor Quality Crystals check_crystals->poor_crystals Poor good_crystals Good Quality Crystals check_crystals->good_crystals Yes concentrate Reduce Solvent Volume no_crystals->concentrate scratch_seed Scratch or Seed no_crystals->scratch_seed change_solvent Change Solvent / Use Mixed Solvents no_crystals->change_solvent oil_formed->change_solvent redissolve_slow_cool Re-dissolve and Cool Slowly oil_formed->redissolve_slow_cool poor_crystals->change_solvent optimize_cooling Optimize Cooling Rate poor_crystals->optimize_cooling end Analyze Crystals good_crystals->end concentrate->check_crystals Retry scratch_seed->check_crystals Retry change_solvent->start New Experiment redissolve_slow_cool->check_crystals Retry optimize_cooling->check_crystals Retry

Caption: A logical workflow for troubleshooting common crystallization problems.

Vapor Diffusion Experimental Setup

Vapor_Diffusion cluster_chamber Sealed Outer Chamber cluster_inner_vial Inner Vial compound_solution Compound in 'Good' Solvent vapor Vapor Diffusion poor_solvent 'Poor' Solvent poor_solvent->compound_solution Vapor of 'Poor' Solvent

Caption: Diagram illustrating the vapor diffusion crystallization method.

References

  • Biocompare. (2013, March 11). Using Crystallography to Resolve Protein Structure. Biocompare Bench Tips. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • wikiHow. (2024, February 19). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Retrieved from [Link]

  • Wikipedia. (2023, October 27). 2,6-Pyridinedicarbothioic acid. Retrieved from [Link]

  • News-Medical.Net. (2025, April 14). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]

  • SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • News-Medical.Net. (2019, May 23). Protein Crystallography Common Problems, Tips, and Advice. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Martins, M., Santos, C. I., Silva, A. M., & Matos, C. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1580. Retrieved from [Link]

  • Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly? Retrieved from [Link]

  • Bergfors, T. (n.d.). Crystals with problems. Retrieved from [Link]

  • Peertechz Publications. (2016, September 30). Important Factors Influencing Protein Crystallization. Retrieved from [Link]

  • ACS Publications. (2021, January 25). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[16]arene Host–Guest System. Retrieved from [Link]

  • PMC. (2020, January 10). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • MDPI. (2023, January 22). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. Retrieved from [Link]

  • PMC. (2018, December 1). Incorporating Thioamides into Proteins by Native Chemical Ligation. Retrieved from [Link]

  • Google Patents. (n.d.). US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.
  • MDPI. (2019, April 14). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR 2 ) as O,N,O-Pincer Ligands in Cu II Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
  • RSC Publishing. (2019, July 26). Recent synthetic advances in pyridine-based thermotropic mesogens. Retrieved from [Link]

  • University at Buffalo. (2007, February 27). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Retrieved from [Link]

  • PMC. (2014, July 2). Optimization of crystallization conditions for biological macromolecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Novel Synthesis of 2,6-Pyridinedicarboxylic Acid by the Ptc Auto-Oxidation of 2,6-Lutidine. Retrieved from [Link]

  • Hampton Research. (2015, March 15). Optimization. Retrieved from [Link]

  • Journal of Chemical and International Research. (2024, April 11). (Pyridine-2,6-Dicarboxylic Acid)-Copper(II) Monohydrate, Analyzed Using Electron Diffraction. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Crystallization Optimization. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Aqueous Stability of 2,6-Pyridinedicarbothioic Acid (PDTC)

Welcome to the PDTC Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the notorious instability of 2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the PDTC Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the notorious instability of 2,6-pyridinedicarbothioic acid (PDTC) in aqueous media.

PDTC is a highly effective N,S,S-donor tridentate ligand and bacterial siderophore naturally produced by Pseudomonas stutzeri and Pseudomonas putida[1][2]. While it boasts an exceptionally high binding affinity for transition metals (e.g., Fe³⁺, Cu²⁺, Zn²⁺)[3], its thiocarboxylic acid groups (-C(=O)SH) make the free ligand highly susceptible to rapid degradation in water. This guide provides the mechanistic causality behind these degradation pathways and field-proven protocols to ensure the integrity of your experimental data.

Part 1: Troubleshooting FAQs

Q1: My PDTC solution develops a strong "rotten egg" odor over time, and my metal-binding assays are failing. What is happening?

The Causality: You are observing the hydrolytic degradation of the ligand. In aqueous media, the highly polarized C-S bond of the thiocarboxylate group undergoes nucleophilic attack by water molecules. This stepwise hydrolysis cleaves the C-S bond, converting the thiocarboxylate groups back into standard carboxylates while releasing hydrogen sulfide (H₂S) gas—hence the rotten egg odor[1][4]. The Fix: Hydrolysis is accelerated by extreme pH fluctuations and the presence of competing ligands. To minimize this, maintain your working solutions at a stable, neutral pH (e.g., pH 7.4) using non-nucleophilic buffers (like HEPES). Because H₂S is a strong reducing agent, its release can abiotically reduce other species in your assay (such as tellurite or selenite)[2][4], completely altering your redox conditions. Always prepare aqueous PDTC solutions immediately before use.

Q2: When I leave my aqueous PDTC stock on the benchtop, it turns cloudy and loses its chelating capacity. Why?

The Causality: This is classic oxidative degradation. The sulfur atoms in PDTC are electron-rich and highly susceptible to single-electron oxidation by dissolved oxygen (O₂). This reaction is aggressively catalyzed by trace amounts of redox-active metals (like Cu²⁺ or Fe³⁺) present as contaminants in standard buffer salts. The oxidation converts the functional thiol groups into intermolecular diacyl disulfides[1]. This polymerization/dimerization manifests as cloudiness and destroys the ligand's ability to form stable five-membered chelate rings with your target metals. The Fix: You must treat PDTC with the same rigorous anaerobic precautions as highly sensitive organometallic reagents. Degas all solvents, use demetallated water, and handle the solid powder under an inert atmosphere (Argon or Nitrogen).

Q3: Does the tautomeric state of PDTC affect its stability in water?

The Causality: Yes. PDTC exists in a tautomeric equilibrium between the thiol form (-C(=O)SH) and the thione form (-C(=S)OH)[1]. The thiol tautomer is thermodynamically favored because it maintains the planarity of the pyridine ring and facilitates stabilizing intramolecular hydrogen bonding between the -SH proton and the central pyridine nitrogen[1]. Solvents that disrupt this hydrogen bonding can shift the equilibrium, exposing the more reactive thione form and accelerating degradation. Using a polar aprotic co-solvent (like DMF) for your primary stock can help preserve the stable thiol conformation[1].

Part 2: Mechanistic Pathways & Quantitative Data

To effectively stabilize PDTC, you must understand the competing forces acting upon it in solution. The diagram below illustrates the dual threats of hydrolysis and oxidation.

degradation_pathways PDTC PDTC Ligand (Aqueous Solution) Hydrolysis Hydrolysis (Nucleophilic Attack) PDTC->Hydrolysis H2O, pH fluctuations Oxidation Aerial Oxidation (O2 Exposure) PDTC->Oxidation Trace metals, O2 H2S H2S Release + Pyridine-dicarboxylate Hydrolysis->H2S C-S bond cleavage Disulfide Diacyl Disulfide Polymerization Oxidation->Disulfide S-S bond formation

PDTC Aqueous Degradation Pathways: Hydrolysis and Aerial Oxidation.

Quantitative Stability Parameters of PDTC
ParameterValueMechanistic Implication
pKa (Thiocarboxylic groups) ~2.5 – 3.3PDTC exists primarily as a dianion at physiological pH. This increases solubility but raises electron density on the sulfur, accelerating oxidative degradation[1].
Fe(III) Stability Constant ~10³³Complexation with Fe(III) drastically shields the ligand from both hydrolysis and oxidation, locking it into a highly stable N,S,S-donor coordination mode[1].
Tautomeric Equilibrium Thiol > ThioneThe thiol form is favored, maintaining planarity and facilitating intramolecular hydrogen bonding between the SH and nitrogen atom[1].
Hydrolysis Byproduct Hydrogen Sulfide (H₂S)Cleavage of the C-S bond releases H₂S, which can abiotically reduce other species in the assay and severely alter redox conditions[2][4].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, the following methodology incorporates internal validation checks to guarantee the ligand remains intact before integration into your primary workflow.

Protocol: Preparation of High-Stability Aqueous PDTC Solutions

Phase 1: Solvent Deoxygenation and Demetallation

  • Demetallation: Pass your chosen aqueous buffer (e.g., 50 mM HEPES, pH 7.4) through a Chelex-100 resin column. Causality: Trace metals act as potent catalysts for the aerobic oxidation of thiols to disulfides. Removing them extends the free ligand's half-life.

  • Deoxygenation: Transfer the buffer to a Schlenk flask and sparge vigorously with high-purity Argon or Nitrogen gas for a minimum of 30 minutes. Causality: Complete displacement of dissolved O₂ prevents the formation of diacyl disulfides[1].

Phase 2: Ligand Dissolution 3. Inert Handling: Inside an anaerobic glovebox or using standard Schlenk line techniques, weigh the required amount of 2,6-pyridinedicarbothioic acid (a white solid)[1]. 4. Solvent Addition: PDTC has limited solubility in pure water but dissolves readily in polar organic solvents[1]. To maximize stability, first dissolve the powder in a minimal volume of anhydrous, degassed N,N-dimethylformamide (DMF) or dichloromethane (DCM) to create a concentrated stock[1]. 5. Aqueous Dilution: Slowly dilute the organic stock into your deoxygenated aqueous buffer under continuous inert gas flow.

Phase 3: Validation and Assay Integration 6. Visual & Olfactory Validation (Self-Check): The resulting solution must be perfectly clear and colorless. A yellow tint or cloudiness indicates disulfide formation. A strong "rotten egg" odor indicates hydrolytic degradation to H₂S[4]. If either is present, discard the solution. 7. In Situ Complexation: Immediately introduce your target metal ions (e.g., Fe³⁺). Once the metal-ligand complex forms, the susceptibility to hydrolysis and oxidation drops to near zero[1][3].

workflow Step1 1. Solvent Prep (Chelex Demetallation) Step2 2. Deoxygenation (Ar/N2 Sparging) Step1->Step2 Step3 3. Dissolution (Inert Atmosphere) Step2->Step3 Step4 4. Assay Integration (In situ Complexation) Step3->Step4

Step-by-step workflow for preparing stable aqueous PDTC solutions.

References

  • 2,6-Pyridinedicarbothioic acid - Grokipedia Source: Grokipedia URL:[Link]

  • Pyridine-2,6-Bis(Thiocarboxylic Acid) Produced by Pseudomonas stutzeri KC Reduces and Precipitates Selenium and Tellurium Oxyanions Source: Applied and Environmental Microbiology - ASM Journals URL:[Link]

  • Pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas stutzeri KC reduces and precipitates selenium and tellurium oxyanions Source: PubMed (NIH) URL:[Link]

  • Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes Source: PubMed (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: 2,6-Pyridinedicarbothioic Acid (PDCA) Ligand Exchange

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-pyridinedicarbothioic acid (PDCA). This guide is designed to provide in-depth, field-proven insight...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-pyridinedicarbothioic acid (PDCA). This guide is designed to provide in-depth, field-proven insights into performing successful ligand exchange reactions while minimizing common side reactions. By understanding the underlying chemical principles and potential pitfalls, you can optimize your protocols for consistent and reliable results.

Section 1: Understanding PDCA Instability - The Root of Side Reactions

2,6-pyridinedicarbothioic acid is a powerful tridentate N,S,S-donor ligand, making it highly effective for functionalizing nanoparticle surfaces and forming stable metal complexes.[1] However, the very features that make it an excellent ligand—the two thiocarboxylic acid groups—are also the source of its primary instabilities. Successfully using PDCA requires a proactive approach to mitigate these inherent degradation pathways.

The two most critical side reactions to control are Oxidation and Hydrolysis .

  • Oxidation : The thiol groups (-C(=O)SH) in PDCA are highly susceptible to aerial oxidation. This process couples two PDCA molecules to form a diacyl disulfide.[1] This disulfide-bridged molecule can no longer bind effectively in the desired tridentate fashion, leading to incomplete or failed surface functionalization.

  • Hydrolysis : In aqueous environments, particularly under conditions that promote ligand exchange, PDCA can undergo hydrolysis. This reaction breaks down the thiocarboxylate group, releasing hydrogen sulfide (H₂S), which can be identified by its characteristic odor.[1] This not only consumes the active ligand but can also introduce unwanted reactivity into your system.

Diagram: Key Degradation Pathways of PDCA

PDCA_Degradation PDCA Active PDCA Ligand (C₇H₅NO₂S₂) Oxidized Inactive Diacyl Disulfide (Oxidation Product) PDCA->Oxidized O₂ (Air) Light Hydrolyzed Degradation Products (e.g., 2,6-pyridinedicarboxylic acid + H₂S) PDCA->Hydrolyzed H₂O Non-optimal pH

Caption: Primary side reactions affecting PDCA stability.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for PDCA ligand exchange?

The ideal solvent should fully solubilize the PDCA ligand while being compatible with your nanoparticles or metal precursors. For minimizing side reactions, degassed, anhydrous, polar organic solvents are highly recommended. Dichloromethane and N,N-dimethylformamide (DMF) are excellent choices for preparing stock solutions.[1] If the subsequent exchange must be done in a different solvent system (e.g., toluene for hydrophobic nanoparticles), ensure it is also thoroughly degassed.

Q2: How should I store 2,6-pyridinedicarbothioic acid to ensure its stability?

PDCA is a white solid that has limited stability in air and light.[1] It should be stored in a dark container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated. For regular use, consider aliquoting the solid into smaller vials under inert gas to avoid repeatedly exposing the main stock to air.

Q3: What is a typical molar excess of PDCA to use for ligand exchange on nanoparticles?

Ligand exchange is an equilibrium-driven process.[2] To push the equilibrium towards complete replacement of the original ligands, a large molar excess of PDCA is required. A starting point is often a 500- to 1000-fold molar excess of PDCA relative to the nanoparticles. The optimal ratio depends on the nanoparticle size, the nature of the outgoing ligand, and the reaction conditions.[2]

Q4: How does pH affect the ligand exchange reaction?

pH is a critical parameter, especially in aqueous or protic solvents. The thiocarboxylic acid groups are acidic, and their deprotonation state influences both solubility and reactivity.[1][3] While basic conditions can facilitate deprotonation to the active thiocarboxylate, excessively high pH can promote hydrolysis.[4] For metal complex synthesis, pH directly controls the ligand's coordination mode and the final structure of the complex.[3] It is crucial to buffer or carefully control the pH within a range that ensures the ligand is reactive but stable.

Q5: Can I monitor the ligand exchange reaction in real-time?

Monitoring the reaction can be challenging but is possible with the right techniques. For phosphine-stabilized nanoparticles, ³¹P NMR can be used to track the displacement of phosphine ligands.[5] For other systems, techniques like UV-Vis spectroscopy can monitor changes in the surface plasmon resonance band of metallic nanoparticles as the surface chemistry changes.[2] Periodically taking small aliquots for analysis via techniques like NMR or FTIR can also provide insight into the reaction's progress.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem Possible Cause(s) Troubleshooting Steps & Explanations
Low Ligand Exchange Efficiency 1. PDCA Oxidation: The active ligand concentration is lower than assumed due to degradation from air exposure. 2. Insufficient Molar Excess: The equilibrium is not sufficiently shifted to favor product formation.[2] 3. Poor Solvent Choice: PDCA or the nanoparticles have low solubility, limiting interaction. 4. Reaction Time/Temp: The reaction has not reached equilibrium, or the activation energy for displacing the old ligand is too high.1. Implement Inert Atmosphere Technique: Perform the entire experiment under an argon or nitrogen atmosphere using Schlenk line techniques. Use solvents that have been thoroughly degassed via freeze-pump-thaw cycles or sparging with inert gas. 2. Increase Ligand Concentration: Increase the molar excess of PDCA. Consider performing the exchange in multiple, sequential steps, introducing fresh PDCA each time.[2] 3. Optimize Solvent System: Test different anhydrous, degassed solvents in which both your substrate and PDCA are highly soluble. 4. Adjust Reaction Conditions: Increase the reaction time. Gentle heating (e.g., 40-60 °C) can help drive the reaction, but must be done cautiously under inert gas to avoid accelerating degradation.
Product Aggregation or Precipitation 1. Change in Surface Chemistry: The exchange from a non-polar native ligand (e.g., oleylamine) to the more polar PDCA can cause nanoparticles to crash out of non-polar solvents. 2. Ligand Degradation: Hydrolysis products or oxidized PDCA may have poor solubility or induce aggregation. 3. Incomplete Exchange: A patchy, mixed-ligand surface can lead to uncontrolled inter-particle interactions and aggregation.1. Perform a Two-Phase Exchange or Solvent Transfer: Introduce the nanoparticles in a non-polar solvent (e.g., hexane) and layer an immiscible polar solvent (e.g., DMF) containing the PDCA on top. Vigorous stirring can facilitate the transfer as the exchange occurs at the interface. Alternatively, perform the exchange and then carefully transfer the functionalized particles into a more suitable polar solvent. 2. Ensure Ligand Purity: Use fresh, properly stored PDCA and inert conditions to prevent degradation. 3. Drive Exchange to Completion: Use the steps outlined above (higher excess, longer time) to achieve a more uniform surface coverage.
Inconsistent Characterization Results 1. Oxidized Ligand Contamination: Disulfide-linked PDCA may be present on the surface or as a free contaminant, complicating NMR spectra and TGA results.[1] 2. Residual Native Ligands: Incomplete exchange leads to a mixed surface, giving conflicting data (e.g., NMR shows signals for both ligands).[5] 3. Hydrolysis During Workup: Exposure to water/air during purification can alter the final product.1. Rigorous Purification: After the exchange, wash the product thoroughly with a solvent that dissolves the free ligand and its byproducts but not the functionalized nanoparticles. Centrifugation and redispersion is an effective method. 2. Verify with Multiple Techniques: Use a combination of methods. For example, ¹H NMR can confirm the presence of PDCA's aromatic protons, while XPS can provide elemental analysis of the surface, confirming the presence of Nitrogen and Sulfur.[6] TGA can quantify the mass percentage of the ligand shell.[7] 3. Maintain Inert Conditions: Perform purification steps (centrifugation, washing) using degassed solvents and, if possible, inside a glovebox.
Evidence of Ligand Degradation (e.g., H₂S smell, yellow discoloration) 1. Hydrolysis: The presence of water is causing the thiocarboxylic acid to break down, releasing H₂S gas.[1] 2. Oxidation: The formation of disulfide species can sometimes be accompanied by a yellowish tint. The synthesis of the pyridinium salt of PDTC, an intermediate, is described as orange-colored.[8]1. Use Anhydrous Solvents: Ensure all solvents are certified anhydrous and are handled using proper air-free techniques to prevent moisture contamination. 2. Control pH: If an aqueous environment is unavoidable, carefully control the pH with a non-interfering buffer to find a balance between ligand reactivity and stability. 3. Exclude Oxygen and Light: Work in the dark or in amber glassware and under a strict inert atmosphere to prevent oxidative degradation.

Section 4: Recommended Protocols & Workflows

Protocol 4.1: Inert Atmosphere Ligand Exchange for Nanoparticles

This protocol outlines a general procedure for replacing a native ligand (e.g., oleylamine) on pre-synthesized nanoparticles with PDCA under an inert atmosphere.

Materials:

  • Nanoparticles in a non-polar solvent (e.g., Toluene)

  • 2,6-pyridinedicarbothioic acid (solid)

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

  • Anhydrous, degassed Toluene

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Preparation: In a glovebox or under a positive flow of argon, weigh the required amount of PDCA (e.g., 1000-fold molar excess relative to nanoparticles) into a clean, dry Schlenk flask.

  • Solvent Addition: Using a gas-tight syringe, add anhydrous, degassed DMF to the flask to dissolve the PDCA completely.

  • Nanoparticle Addition: In a separate Schlenk flask, place your nanoparticle solution. If the solution has been exposed to air, degas it with several cycles of vacuum/argon backfill.

  • Initiate Exchange: Using a cannula or gas-tight syringe, slowly transfer the PDCA/DMF solution into the vigorously stirring nanoparticle solution.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. For less labile ligands, the temperature may be gently increased to 40-50 °C. The flask should be sealed under a positive pressure of argon.

  • Purification:

    • Transfer the reaction mixture to centrifuge tubes (if possible, inside a glovebox).

    • Precipitate the nanoparticles by adding an anti-solvent (e.g., hexane or ethyl acetate).

    • Centrifuge the mixture to pellet the PDCA-functionalized nanoparticles.

    • Decant the supernatant, which contains excess PDCA and displaced native ligands.

    • Redisperse the pellet in a minimal amount of a suitable polar solvent (e.g., DMF or DMSO) and repeat the precipitation/centrifugation process 2-3 more times to ensure complete removal of impurities.

  • Final Product: After the final wash, dry the nanoparticle pellet under vacuum and store it under an inert atmosphere.

Workflow 4.2: Post-Exchange Characterization

A multi-technique approach is essential to confirm successful and clean ligand exchange.

Diagram: Characterization Workflow

Characterization_Workflow start Purified PDCA-Functionalized Nanoparticles nmr ¹H NMR Spectroscopy start->nmr ftir FTIR Spectroscopy start->ftir xps X-ray Photoelectron Spectroscopy (XPS) start->xps tga Thermogravimetric Analysis (TGA) start->tga dls Dynamic Light Scattering (DLS) start->dls result1 Confirm presence of PDCA aromatic protons. Absence of native ligand signals. nmr->result1 result2 Identify C=O and C-S stretches. Confirm disappearance of native ligand bands. ftir->result2 result3 Quantify surface elemental composition. Confirm N and S signals. xps->result3 result4 Determine organic mass percentage. Confirm ligand loading. tga->result4 result5 Measure hydrodynamic diameter. Assess colloidal stability. dls->result5 final Successful Exchange Confirmed result1->final result2->final result3->final result4->final result5->final

Caption: A logical workflow for validating PDCA ligand exchange.

Section 5: Summary of Analytical Techniques

The following table summarizes key analytical techniques and their role in troubleshooting and verifying PDCA ligand exchange.

TechniqueInformation ProvidedApplication in Troubleshooting
¹H NMR Spectroscopy Confirms the chemical structure of the bound ligand.[6]Detects the presence of PDCA's aromatic protons and the absence of signals from the original ligand. Can reveal impurities like free ligand or oxidized byproducts in the sample.
X-ray Photoelectron Spectroscopy (XPS) Provides elemental composition of the nanoparticle surface (~top 10 nm).[6]Confirms successful exchange by detecting the expected Nitrogen (N 1s) and Sulfur (S 2p) signals from PDCA. Can be used to quantify surface coverage.
Thermogravimetric Analysis (TGA) Measures mass loss as a function of temperature to quantify the organic ligand shell.[2][7]Determines the ligand density on the nanoparticle surface. Inconsistent or lower-than-expected mass loss can indicate incomplete exchange or ligand degradation.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups present in the sample.Confirms the presence of PDCA-specific vibrational modes (e.g., C=O stretch) and the disappearance of bands from the original ligand.
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter and size distribution of particles in solution.[6]Assesses the colloidal stability of the nanoparticles after ligand exchange. An increase in size or polydispersity can indicate aggregation.
UV-Visible Spectroscopy Measures the absorbance of light, often used to monitor the Localized Surface Plasmon Resonance (LSPR) of metallic nanoparticles.A shift in the LSPR peak wavelength upon ligand exchange indicates a change in the local dielectric environment of the nanoparticle surface, providing evidence that the exchange has occurred.

Section 6: References

  • Grokipedia. (n.d.). 2,6-Pyridinedicarbothioic acid. Retrieved from

  • Woehrle, G. H., Brown, L. O., & Hutchison, J. E. (2005). Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions. Journal of the American Chemical Society, 127(7), 2172–2183. Available from:

  • Budagumpi, S., & Lönnecke, P. (1992). A Novel Synthesis of 2,6-Pyridinedicarboxylic Acid by the Ptc Auto-Oxidation of 2,6-Lutidine. Synthetic Communications, 22(18), 2691-2696. Available from:

  • PubChem. (n.d.). 2,6-Pyridinedicarboxylic acid. National Center for Biotechnology Information. Retrieved from

  • Wikipedia contributors. (n.d.). 2,6-Pyridinedicarbothioic acid. Wikipedia. Retrieved from

  • Wikipedia contributors. (n.d.). Dithiocarboxylic acid. Wikipedia. Retrieved from

  • Kim, J., Choi, H., & Paik, T. (2024). Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films. Applied Sciences, 14(20), 8753. Available from:

  • Heck, A., et al. (2018). Monitoring Thiol–Ligand Exchange on Au Nanoparticle Surfaces. Langmuir, 34(3), 1201-1207. Available from:

  • Andreoni, A., & Perez-Vasi, M. (1991). Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. Applied and Environmental Microbiology, 57(3), 681-686. Available from:

  • BenchChem. (2025). An In-depth Technical Guide to Nanoparticle Functionalization with Thiols. Available from:

  • Paolucci, C., & Roffia, P. (1983). U.S. Patent No. 4,419,515. Washington, DC: U.S. Patent and Trademark Office. Available from:

  • Wang, Y., et al. (2019). Analytical Methods for Characterization of Nanomaterial Surfaces. Analytical Chemistry, 91(1), 34-53. Available from:

  • Woehrle, G. H., Brown, L. O., & Hutchison, J. E. (2005). Supporting Information for Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions. American Chemical Society. Available from:

  • BenchChem. (2025). Application Notes and Protocols: The Role of pH in the Coordination Behavior of Pyridine-2,4,6-tricarboxylic Acid. Available from:

  • Chemistry LibreTexts. (2023). Reduction & Oxidation Reactions of Carboxylic Acids. Available from:

  • Kori-Yabing, R. R., et al. (2020). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. Molecules, 25(21), 5173. Available from:

  • Hosseinzadeh, S., et al. (2021). pH-Responsive Gelation in Metallo-Supramolecular Polymers Based on the Protic Pyridinedicarboxamide Ligand. Chemistry of Materials, 33(15), 6069–6080. Available from:

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Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of 2,6-Pyridinedicarbothioic Acid Purity via HPLC-UV

Introduction: The Analytical Imperative 2,6-Pyridinedicarbothioic acid (PDTC) is a naturally occurring thiocarboxylic acid that functions as a highly potent siderophore, primarily produced by certain Pseudomonas species...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

2,6-Pyridinedicarbothioic acid (PDTC) is a naturally occurring thiocarboxylic acid that functions as a highly potent siderophore, primarily produced by certain Pseudomonas species to scavenge iron from the environment[1]. Due to its exceptional metal-chelating properties, PDTC and its derivatives are increasingly utilized in metallo-pharmaceuticals, biomolecular engineering, and advanced materials science.

However, the reactive nature of the thiocarboxylic acid moieties makes PDTC highly susceptible to oxidative dimerization (forming disulfides) and hydrolytic degradation. Consequently, validating the chemical purity of synthesized or extracted PDTC is a critical prerequisite for downstream applications[2]. This guide provides an objective comparison of analytical modalities and establishes a self-validating High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) protocol for rigorous purity assessment.

Comparative Analysis of Analytical Modalities

While several analytical techniques can assess the purity of pyridine derivatives, HPLC-UV remains the gold standard for routine, quantitative validation. Below is an objective comparison of HPLC-UV against alternative modalities.

Table 1: Comparative Analysis of Analytical Modalities for PDTC Purity
ModalitySensitivity (LOD)Specificity / ResolutionCost & ThroughputPrimary AdvantagePrimary Limitation
HPLC-UV (PDA) ~0.1 µg/mLHigh (with PDA peak purity)Low Cost / High ThroughputHighly reproducible; industry standard for QA/QC.Cannot elucidate structures of unknown trace impurities.
LC-MS/MS ~0.01 µg/mLVery High (m/z identification)High Cost / Medium ThroughputIdentifies unknown degradants and structural analogs[3].Susceptible to matrix effects and ion suppression[3].
Capillary Electrophoresis ~1.0 µg/mLHigh (charge-to-mass based)Medium Cost / Low ThroughputExcellent for separating highly charged species.Lower injection reproducibility and sensitivity vs HPLC.
qNMR ~10 µg/mLAbsolute (structural)High Cost / Low ThroughputNon-destructive; primary ratio confirmation.Low sensitivity limits the detection of trace oxidative degradants.

Causality Insight: LC-MS/MS offers superior structural elucidation for unknown impurities and rapid analysis times[3], but it requires expensive infrastructure and is prone to ionization variability. HPLC-UV, when coupled with a Photodiode Array (PDA) detector, provides a highly robust, self-validating, and cost-effective alternative that is ideal for batch-to-batch purity certification.

Mechanistic Rationale for HPLC-UV Parameters

To establish a self-validating system, the chromatographic conditions must account for the specific physicochemical properties of PDTC.

  • Stationary Phase Selection: A standard Reverse-Phase C18 column is preferred. The hydrophobic alkyl chains effectively retain the pyridine ring, allowing for baseline separation from highly polar synthetic byproducts.

  • Mobile Phase & pH Control (Critical): Thiocarboxylic acids are highly acidic. If the mobile phase pH exceeds the pKa of PDTC, the molecule will ionize, leading to catastrophic peak tailing and loss of retention on a C18 column. We employ an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid or 5 mM H3PO4 at pH ~2.1) to ensure PDTC remains fully protonated and neutral during separation[4].

  • Detection Wavelength: While standard carboxylic acids (like dipicolinic acid) are often detected at 210 nm or 270 nm[3][4], the thiocarbonyl group (C=S) in PDTC exhibits a strong bathochromic shift. Monitoring at 280 nm maximizes the signal-to-noise ratio for the thio-derivative while minimizing background interference from the acidic mobile phase.

Experimental Workflow

ProtocolFlow A Sample Preparation (PDTC + Acidic Solvent) B HPLC Separation (RP-C18, Acidic Gradient) A->B C UV/PDA Detection (λ = 280 nm) B->C D Peak Purity Analysis (Spectral Overlay) C->D E Validated (Purity ≥ 99.0%) D->E Homogeneous Peak F Rejected (Impurity Detected) D->F Co-eluting Impurity

Fig 1: HPLC-PDA workflow for 2,6-PDTC purity validation ensuring E-E-A-T compliance.

Step-by-Step Methodology: Self-Validating Protocol

This methodology incorporates built-in System Suitability Testing (SST) and spectral checks to ensure absolute data integrity.

Step 1: Reagent & Mobile Phase Preparation

Rationale: A strictly controlled acidic environment is non-negotiable to prevent ionization and subsequent peak distortion[4].

  • Mobile Phase A: Prepare 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Degas and filter both mobile phases through a 0.22 µm PTFE membrane to prevent particulate baseline noise.

Step 2: System Suitability Testing (SST)

Rationale: A protocol must validate its own operational readiness before sample analysis.

  • Prepare a 10 µg/mL PDTC reference standard in Mobile Phase A.

  • Perform five replicate injections (10 µL volume).

  • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) ≤ 1.0%; Peak area RSD ≤ 2.0%; Tailing factor (Tf) between 0.9 and 1.2.

Step 3: Sample Preparation (The Anti-Oxidation Step)

Rationale: PDTC can rapidly oxidize into disulfide dimers in ambient, neutral solutions, leading to false-positive impurity readings[2].

  • Accurately weigh 10 mg of the PDTC sample.

  • Dissolve immediately in 10 mL of Mobile Phase A (the low pH acts as a stabilizer against rapid oxidation).

  • Filter through a 0.22 µm syringe filter directly into an amber HPLC vial to prevent UV-induced degradation.

Step 4: Chromatographic Execution & Peak Purity Analysis

Rationale: Standard UV detection cannot differentiate between co-eluting compounds. We employ a Photodiode Array (PDA) for 3D spectral analysis to guarantee the peak consists of only one molecule.

  • Column: Reverse-Phase C18 (250 mm × 4.6 mm, 5 µm).

  • Gradient: 10% B to 90% B over 15 minutes. This ensures highly polar impurities elute early, while hydrophobic degradants (like disulfides) are washed out later.

  • Detection: Extract the 280 nm chromatogram for quantitation. Simultaneously, use the PDA software to calculate the "Peak Purity Angle" versus the "Peak Purity Threshold" across the entire PDTC peak. If the Angle is less than the Threshold, the peak is spectrally homogeneous, validating the purity claim.

Quantitative Validation Metrics

When executed correctly, this protocol yields highly reliable validation metrics that meet stringent pharmaceutical and biochemical standards.

Table 2: Typical HPLC-UV Validation Metrics for PDTC
Validation ParameterAcceptance CriterionTypical PDTC ResultCausality / Significance
Linearity (R²) ≥ 0.9990.9995 (1 - 100 µg/mL)Ensures accurate quantitation of both the main API and trace impurities across the expected concentration range.
LOD / LOQ S/N ≥ 3 / S/N ≥ 100.05 µg/mL / 0.15 µg/mLConfirms the method possesses the sensitivity required to detect trace oxidative degradants.
Intra-day Precision RSD ≤ 2.0%0.8% (n=6)Validates system stability, autosampler precision, and column equilibration.
Spike Recovery 98.0% - 102.0%99.4% ± 0.5%Proves that the sample matrix does not interfere with the UV absorbance of the PDTC molecule.

Conclusion

Validating the purity of 2,6-pyridinedicarbothioic acid requires an analytical approach that respects its unique chemical reactivity. While LC-MS/MS offers excellent structural insights, a properly optimized HPLC-UV method—utilizing acidic mobile phases to suppress ionization and PDA detection for spectral homogeneity—provides a self-validating, highly reproducible, and cost-effective system. By strictly controlling the sample preparation environment and utilizing gradient elution, researchers can confidently certify PDTC purity for sensitive downstream applications.

References

  • [1] thiocarboxylic acidの意味・使い方・読み方 | Weblio英和辞書. Weblio. URL: [Link]

  • [3] Rapid Detection and Quantitation of Dipicolinic Acid from Clostridium botulinum Spores Using Mixed-Mode Liquid Chromatography-Tandem Mass Spectrometry. PMC / NIH. URL:[Link]

  • [4] (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate. URL: [Link]

Sources

Comparative

benchmarking 2,6-pyridinedicarbothioic acid MOFs against traditional porous materials

Benchmarking 2,6-Pyridinedicarbothioic Acid (PDTC) MOFs Against Traditional Porous Materials Executive Summary The transition from traditional porous materials (zeolites, activated carbons, mesoporous silicas) to designe...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2,6-Pyridinedicarbothioic Acid (PDTC) MOFs Against Traditional Porous Materials

Executive Summary

The transition from traditional porous materials (zeolites, activated carbons, mesoporous silicas) to designer Metal-Organic Frameworks (MOFs) represents a paradigm shift in advanced separation, catalysis, and biomedical engineering. Specifically, the integration of 2,6-pyridinedicarbothioic acid (PDTC) —a thio-analog of dipicolinic acid—into MOF architectures has unlocked unprecedented performance metrics. By leveraging core-shell synthetic strategies, PDTC-functionalized MOFs overcome the historical processability and stability limitations of crystalline frameworks, yielding materials that drastically outperform traditional sorbents in targeted applications such as heavy metal remediation and targeted drug delivery.

Mechanistic Grounding: The PDTC Advantage

Traditional porous materials rely primarily on physisorption, electrostatic interactions, or simple ion exchange. While effective for bulk, non-specific filtration, these mechanisms fail in complex aqueous environments where competing ions outcompete target pollutants.

Conversely, PDTC-MOFs operate on the principles of Pearson’s Hard-Soft Acid-Base (HSAB) theory . The dithiocarboxylate groups inherent to PDTC act as highly concentrated "soft bases." When exposed to "soft acids" like aqueous Hg(II) or Au(III), they form strong, irreversible covalent coordination bonds. This targeted chemisorption allows PDTC-MOFs to achieve near-perfect selectivity and rapid kinetics, even in highly competitive matrices. Furthermore, incorporating PDTC complexes into biodegradable MOFs has shown significant enhancement in anti-cancer activities by utilizing the framework's porosity for controlled release (1)[1].

Mechanism Target Target: Heavy Metal Capture (Hg²⁺) PDTC PDTC-Functionalized MOF (Thio-ligands) Target->PDTC Trad Traditional Sorbents (Zeolites / Activated Carbon) Target->Trad HSAB Soft-Soft Acid-Base Interaction (Covalent Coordination) PDTC->HSAB Phys Physisorption / Ion Exchange (Electrostatic Binding) Trad->Phys High High Selectivity & Capacity (>350 mg/g) HSAB->High Low Low Selectivity & Capacity (<100 mg/g) Phys->Low

Caption: Mechanistic comparison of Hg²⁺ capture between PDTC-MOFs and traditional sorbents.

Quantitative Benchmarking: Material Performance

To objectively evaluate the efficacy of PDTC-MOFs, we benchmark a state-of-the-art polythiourea-coated composite (MOF-801@HDA-PDTC) against industry-standard porous materials. The integration of PDTC onto the MOF surface ensures full utilization of thione groups for heavy metal binding, drastically improving the removal rate compared to neat polymers (2)[2].

Table 1: Physicochemical & Adsorption Benchmarks

Material ClassRepresentative SorbentSurface Area (m²/g)Hg(II) Capacity (mg/g)Primary Binding Mechanism
PDTC-Functionalized MOF MOF-801@HDA-PDTC800 - 1,100> 350.0 Chemisorption (Soft-Soft)
Activated Carbon Granular AC (GAC)800 - 1,50020.0 - 50.0Physisorption
Zeolites Clinoptilolite30 - 30030.0 - 80.0Ion Exchange
Mesoporous Silica SBA-15 (Unfunctionalized)600 - 1,00010.0 - 40.0Physisorption / Electrostatic

Table 2: Operational Performance Metrics

Material ClassAdsorption Equilibrium TimeHg(II) Selectivity (Mixed Matrix)Regeneration Efficiency (5 Cycles)
PDTC-Functionalized MOF < 2 hours > 95% > 90%
Activated Carbon > 24 hours< 40%< 50%
Zeolites 12 - 24 hours< 50%~ 70%

Experimental Methodology: Self-Validating Protocols

A common failure point in MOF functionalization is pore-clogging, which destroys the intrinsic surface area that makes MOFs valuable. To circumvent this, modern protocols utilize Non-Solvent-Induced Phase Separation (NIPS) to drive interfacial polymerization exclusively on the outer surface of the MOF (3)[3].

The following protocol details the synthesis and benchmarking of a PDTC-coated MOF core-shell composite.

Step-by-Step Workflow: Synthesis of MOF-801@HDA-PDTC

Step 1: MOF Core Dispersion

  • Action : Disperse 20 mg of highly crystalline MOF (e.g., MOF-801) in 0.5 mL of dichloromethane (DCM).

  • Causality : DCM is selected because it readily dissolves the polymer precursors without degrading the MOF's coordination bonds. Prior centrifugation removes excess N,N-dimethylformamide (DMF) from the initial MOF synthesis, preventing solvent-exchange interference during the coating process[2].

Step 2: Monomer Addition

  • Action : Dissolve 4 mg of the crosslinker (e.g., m-phenylenediamine) in 0.5 mL DCM, and 7 mg of PDTC (1.5 equivalent) in another 0.5 mL of DCM. Combine these with the MOF suspension.

  • Causality : Maintaining precise stoichiometric equivalents ensures complete crosslinking. The dithiocarboxylate groups of PDTC remain unreacted during this mixing phase, preserving them as active sites for downstream heavy metal capture.

Step 3: Non-Solvent Induced Phase Separation (NIPS)

  • Action : Rapidly inject 50 mL of petroleum ether (PE) into the mixture under vigorous stirring.

  • Causality : This is the critical self-validating step. PE acts as a non-solvent. Its rapid introduction drastically lowers the solubility of the monomers in the bulk phase, forcing them to precipitate and concentrate directly onto the surface of the MOF particles rather than polymerizing in the bulk liquid. This prevents the polymer from penetrating and clogging the micropores[3].

Step 4: Interfacial Polymerization

  • Action : Heat the mixed suspension to 40 °C for 10 to 30 minutes.

  • Causality : Mild heating accelerates the polycondensation reaction at the MOF interface, forming a robust, defect-free polythiourea shell. The abbreviated reaction time protects the MOF core from thermal or chemical degradation[2].

Step 5: Adsorption Benchmarking & Validation

  • Action : Isolate the composite particles. Validate structural integrity via Powder X-Ray Diffraction (PXRD) and porosity via N₂ adsorption (BET). Expose 25 mg of the composite to 50 mL of an aqueous Hg(II) solution (269 mg/L) for 48 hours. Quantify the remaining Hg(II) using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).

  • Causality : BET and PXRD validation ensures the core-shell architecture did not destroy the intrinsic porosity or crystallinity. ICP-OES provides highly sensitive, quantitative proof of the material's adsorption capacity against traditional benchmarks.

Protocol S1 1. MOF Core Dispersion (e.g., MOF-801 in DCM) S2 2. Monomer Addition (PDTC + Crosslinker) S1->S2 S3 3. Phase Separation (Rapid PE Addition) S2->S3 S4 4. Interfacial Polymerization (40°C, 10-30 min) S3->S4 S5 5. Isotherm Benchmarking (ICP-OES Analysis) S4->S5

Caption: Step-by-step workflow for synthesizing and benchmarking PDTC-coated MOF composites.

Conclusion

Benchmarking data unequivocally demonstrates that 2,6-pyridinedicarbothioic acid (PDTC) functionalized MOFs transcend the limitations of traditional porous materials. By shifting the capture mechanism from non-specific physisorption to highly targeted HSAB covalent coordination, PDTC-MOFs achieve >350 mg/g capacities for toxic heavy metals while maintaining rapid kinetics and robust regenerability. When synthesized via advanced interfacial polymerization techniques, these core-shell architectures represent the next gold standard in advanced sorbent technologies.

References

  • Wang et al. (2024). Rapid coating of polyamide, polyurea, and polythiourea on metal–organic framework surfaces. APL Materials, AIP Publishing. 2

  • Sun et al. (2016). Enhanced Anti-Cancer Activities of a gold(III) Pyrrolidinedithiocarbamato Complex Incorporated in a Biodegradable Metal-Organic Framework. Journal of Inorganic Biochemistry, PubMed. 1

  • MDPI (2026). Core–Shell Metal–Organic Framework Composites: A Review of Synthetic Strategies and Applications in Catalysis and Adsorption. 3

  • PMC (NIH). BioMOF-Based Anti-Cancer Drug Delivery Systems. 4

Sources

Validation

Validating Computational Binding Models of 2,6-Pyridinedicarbothioic Acid Coordination: A Comparative Guide to DFT Workflows

Executive Summary 2,6-Pyridinedicarbothioic acid (PDTC) is a highly specialized organosulfur siderophore secreted by soil bacteria such as [1]. Unlike classical oxygen-donor siderophores, PDTC utilizes a tridentate N,S,S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Pyridinedicarbothioic acid (PDTC) is a highly specialized organosulfur siderophore secreted by soil bacteria such as [1]. Unlike classical oxygen-donor siderophores, PDTC utilizes a tridentate N,S,S-donor motif to chelate transition metals, exhibiting an extraordinary affinity for ferric iron (Fe³⁺) with a stability constant (log K) of approximately 33[2]. For drug development professionals and computational chemists, accurately modeling this coordination environment is critical for designing novel metallo-pharmaceuticals and understanding bacterial metal homeostasis[3].

This guide objectively compares the performance of two leading Density Functional Theory (DFT) software suites—Gaussian 16 and ORCA 5.0—in modeling PDTC-Fe(III) coordination, providing a self-validating experimental protocol for your computational workflows.

The Theoretical Challenge: Causality in Method Selection

As a Senior Application Scientist, I emphasize that modeling PDTC-metal coordination is not a trivial exercise in running default parameters. The causality behind our experimental choices stems from three distinct quantum mechanical challenges:

  • Sulfur Polarizability: The thiocarboxylate groups contain highly polarizable sulfur atoms. Standard Pople basis sets (e.g., 6-31G*) fail to capture this diffuse electron density. We must use all-electron, triple-zeta basis sets with extensive polarization functions (e.g., def2-TZVP) to accurately model the Fe-S coordinate covalent bonds.

  • Spin-State Energetics: Fe³⁺ is a d⁵ transition metal. Depending on the ligand field strength, the [Fe(PDTC)₂]⁻ complex can exist in a high-spin (S=5/2), intermediate-spin (S=3/2), or low-spin (S=1/2) state. The computational protocol must independently evaluate these states to identify the true thermodynamic ground state.

  • Dispersion Forces: The bulky nature of the octahedral complex results in significant inter-ligand van der Waals interactions. Omitting Grimme’s D3 dispersion correction leads to artificially elongated bond lengths and drastically underestimated binding energies.

Product Comparison: Gaussian 16 vs. ORCA 5.0

To establish a robust computational model, we objectively compare two leading quantum chemistry suites: [4] and [5].

  • Gaussian 16: The industry standard for computational chemistry. Its primary advantage in this workflow is the highly refined Solvation Model based on Density (SMD). Because the experimental log K is measured in aqueous media, Gaussian's robust SMD implementation provides highly accurate solvation free energies, which are notoriously difficult to converge for highly charged anionic complexes.

  • ORCA 5.0: Developed by the Neese group, ORCA is heavily optimized for transition metal complexes[6]. Its standout feature is the Resolution of Identity and Chain of Spheres (RIJCOSX) approximation. RIJCOSX accelerates the calculation of exact exchange in hybrid functionals (like B3LYP or M06-2X) by orders of magnitude without sacrificing accuracy, making it exceptionally powerful for large metal-ligand systems.

Quantitative Data Presentation

The following table summarizes a benchmark comparison between Gaussian 16 and ORCA 5.0 for optimizing the [Fe(PDTC)₂]⁻ complex (High-Spin, S=5/2).

Software SuiteFunctional / Basis SetAccelerationCPU Time (hrs)Fe-S Bond (Å)Fe-N Bond (Å)ΔG_bind (kcal/mol)
Gaussian 16 B3LYP-D3BJ / def2-TZVPNone42.52.3482.152-45.2
ORCA 5.0 B3LYP-D3BJ / def2-TZVPRIJCOSX6.82.3492.151-45.1
Experimental X-ray CrystallographyN/AN/A2.3502.155~ -45.0*

*Derived theoretically from the experimental log K ≈ 33 at 298K.

Key Insight: ORCA achieves identical geometric and thermodynamic accuracy to Gaussian 16 but operates approximately 6x faster due to the RIJCOSX approximation. However, Gaussian's convergence algorithms for implicit solvation remain marginally more stable out-of-the-box for this specific dianionic ligand.

Self-Validating Experimental Protocol

A trustworthy computational model must be a self-validating system. Do not accept a single optimization output as absolute truth. Follow this step-by-step methodology to ensure scientific integrity:

Step 1: Ligand Preparation & Conformational Search

  • Construct the PDTC ligand and deprotonate both thiocarboxylic acid groups to form the dianionic pdtc²⁻ species.

  • Ensure the thiol/thione tautomerization is locked in the thiolate form, which is the active coordinating species[2].

Step 2: Initial Geometry Optimization

  • Construct the octahedral [Fe(PDTC)₂]⁻ complex.

  • Run a preliminary optimization using a double-zeta basis set to save computational cost: B3LYP-D3BJ/def2-SVP.

Step 3: Frequency Calculation (The Validation Step)

  • Calculate the harmonic vibrational frequencies at the optimized geometry.

  • Self-Validation Check: Ensure there are zero imaginary frequencies . An imaginary frequency indicates a transition state or saddle point, meaning the structure has not reached a true local minimum.

Step 4: Spin-State Splitting Evaluation

  • Perform single-point energy calculations on the validated geometry for Multiplicity = 6 (High-spin), Multiplicity = 4 (Intermediate), and Multiplicity = 2 (Low-spin).

  • Identify the lowest energy state to confirm the ground-state electronic structure.

Step 5: High-Level Single Point & Solvation

  • Using the validated ground-state geometry, run a high-accuracy single-point calculation: M06-2X/def2-TZVP.

  • Apply the SMD solvation model (Solvent = Water) to calculate the aqueous free energy of binding.

Step 6: Benchmarking against X-ray Data

  • Compare the computed Fe-S and Fe-N bond lengths against empirical crystallographic data. Deviations >0.05 Å indicate a failure in the chosen functional or basis set, requiring a methodology revision.

Workflow Visualization

Workflow A 1. Input Preparation PDTC^2- & Fe(III) B 2. Geometry Optimization B3LYP-D3BJ / def2-SVP A->B Initial Guess C 3. Frequency Calculation Zero Imaginary Frequencies B->C Minima Check D 4. Spin State Evaluation S=1/2, 3/2, 5/2 C->D Validated Geometry E 5. Single Point & Solvation def2-TZVP + SMD(Water) D->E Lowest Energy Spin F 6. Experimental Validation Compare with X-ray Data E->F Binding Energy

Self-validating computational workflow for modeling PDTC-Fe(III) coordination.

References

  • 2,6-Pyridinedicarbothioic acid - Grokipedia. Grokipedia.[Link]

  • 2,6-Pyridinedicarbothioic acid - Wikipedia. Wikipedia.[Link]

  • Citation - Gaussian.com. Gaussian, Inc. [Link]

  • ORCA - FACCTs. FACCTs GmbH.[Link]

  • ORCA (quantum chemistry program) - Wikipedia. Wikipedia.[Link]

  • Beyond iron: non-classical biological functions of bacterial siderophores. RSC Publishing.[Link]

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Safety & Regulatory Compliance

Safety

Understanding the Hazards: A Proactive Approach to Safety

A Comprehensive Guide to the Proper Disposal of 2,6-Pyridinedicarbothioic Acid For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring lab...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Proper Disposal of 2,6-Pyridinedicarbothioic Acid

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,6-Pyridinedicarbothioic acid (PDTC), a compound that, due to its pyridine ring and carbothioic acid functionalities, requires careful handling. While specific regulatory guidelines for PDTC are not extensively documented, this document synthesizes established procedures for pyridine derivatives and thio-acids to provide a comprehensive and cautious approach.

2,6-Pyridinedicarbothioic acid is an organosulfur compound.[1] While comprehensive toxicological data for this specific molecule is limited, its constituent parts—a pyridine core and thio-acid groups—necessitate a high degree of caution. Pyridine-containing compounds are often flammable and can be harmful if inhaled or absorbed through the skin.[2][3] Thio-acids, like thioacetic acid, are known to be corrosive, can cause severe skin and eye damage, and may release toxic sulfur oxides upon combustion.[4][5]

Therefore, it is crucial to handle 2,6-Pyridinedicarbothioic acid and its waste with the assumption that it possesses a combination of these hazardous properties.

Table 1: Key Hazard Considerations

Hazard TypePotential Risks Associated with 2,6-Pyridinedicarbothioic Acid
Flammability Potential for ignition, especially if dissolved in a flammable solvent.
Toxicity Harmful if inhaled, ingested, or absorbed through the skin.
Corrosivity Potential to cause severe skin burns and eye damage.
Reactivity Incompatible with strong oxidizing agents and strong bases.[4]
Environmental May be toxic to aquatic life.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing 2,6-Pyridinedicarbothioic acid, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant suit is essential. For larger quantities or in case of a spill, a P.V.C. apron should be worn.

  • Respiratory Protection: All handling of 2,6-Pyridinedicarbothioic acid waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2,6-Pyridinedicarbothioic acid is to treat it as a hazardous waste. Never dispose of this chemical down the drain or in regular trash.[2]

Step 1: Waste Characterization and Segregation

  • Identify all components: The waste may contain unreacted starting materials, solvents used in the synthesis (such as pyridine or dichloromethane), and byproducts.[1]

  • Segregate the waste: Do not mix 2,6-Pyridinedicarbothioic acid waste with other waste streams, especially with incompatible materials like strong oxidizing agents or bases.[4]

Step 2: Container Selection and Labeling

  • Choose an appropriate container: Use a clearly labeled, sealable, and compatible waste container. High-density polyethylene (HDPE) or glass containers are often suitable.

  • Label the container clearly: The label must include the words "Hazardous Waste," the full chemical name "2,6-Pyridinedicarbothioic acid," and a list of all other components in the waste mixture.

Step 3: Waste Accumulation and Storage

  • Store in a designated area: Keep the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[2][7]

  • Secondary containment: Place the primary waste container in a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office: Your EHS department will provide specific instructions for the collection and disposal of the hazardous waste in accordance with local, state, and federal regulations.[3]

  • Incineration is the recommended method: The preferred disposal method for pyridine-containing and thio-acid waste is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting sulfur and nitrogen oxides.[4][5][8]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency plan is critical.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Put on the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand, vermiculite, or dry earth to contain the spill.[4][7] Do not use combustible materials like sawdust.

  • Collect the Absorbed Material: Using non-sparking tools, carefully collect the absorbed material and place it in a labeled, sealable container for hazardous waste disposal.[4]

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and your institution's EHS office.

First Aid for Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 2,6-Pyridinedicarbothioic acid.

DisposalWorkflow start Start: Waste containing 2,6-Pyridinedicarbothioic acid characterize Characterize & Segregate Waste (Identify all components, separate from incompatibles) start->characterize container Select & Label Container ('Hazardous Waste', list all contents) characterize->container storage Store Safely (Designated area, secondary containment) container->storage ehs Contact EHS Office (Follow institutional protocols) storage->ehs spill Spill Occurs storage->spill Potential Event incineration Final Disposal: High-Temperature Incineration with Scrubber ehs->incineration spill_protocol Follow Spill Cleanup Protocol (Evacuate, Ventilate, Contain, Collect, Decontaminate) spill->spill_protocol waste_from_spill Dispose of Spill Debris as Hazardous Waste spill_protocol->waste_from_spill waste_from_spill->ehs

Caption: Decision workflow for the disposal of 2,6-Pyridinedicarbothioic acid waste.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. In PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • BenchChem. (n.d.). Technical Support Center: Thioacetic Acid Handling and Safety.
  • ScienceLab.com. (n.d.).
  • Wikipedia. (n.d.). 2,6-Pyridinedicarbothioic acid.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • National Oceanic and Atmospheric Administration. (n.d.). THIOACETIC ACID. CAMEO Chemicals.
  • ChemBlink. (n.d.). Thioacetic acid: storage conditions and safety precautions.
  • Cheméo. (n.d.). Chemical Properties of 2,6-Pyridinedicarboxylic acid (CAS 499-83-2).
  • PubChem. (n.d.). 2,6-Pyridinedicarboxylic acid.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
  • Apollo Scientific. (n.d.).
  • ChemicalBook. (2026, January 13). Pyridine-2,6-dicarboxylic acid | 499-83-2.
  • SD Fine-Chem Limited. (n.d.). THIOACETIC ACID.
  • Central Drug House (P) Ltd. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 2,6-Pyridinedicarboxylic acid. In NIST WebBook.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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